5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Description
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Properties
IUPAC Name |
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c1-2-3(11(12)13)4(10-9-2)5(6,7)8/h1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQCTATYLWIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379554 | |
| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27116-80-9 | |
| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, a valuable building block in medicinal and agricultural chemistry. The synthesis is a two-step process commencing with the cyclocondensation of a fluorinated β-diketone and hydrazine, followed by regioselective nitration of the resulting pyrazole intermediate. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Product | Yield (%) | Analytical Data |
| 1 | Cyclocondensation | 1,1,1-Trifluoro-2,4-pentanedione, Hydrazine Hydrate | 5-methyl-3-(trifluoromethyl)-1H-pyrazole | 77-95% | ¹H NMR (CDCl₃): δ 2.35 (s, 3H), 6.32 (s, 1H), 9.88 (br s, 1H)[1] |
| 2 | Nitration | 5-methyl-3-(trifluoromethyl)-1H-pyrazole, Nitric Acid, Sulfuric Acid | This compound | Not Reported | Molecular Formula: C₅H₄F₃N₃O₂[2] |
Experimental Protocols
Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
This procedure details the formation of the pyrazole ring through the reaction of a β-diketone with hydrazine.[1][3]
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in methanol (approximately 4.4 mL per gram of diketone).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrazine hydrate (1 equivalent) to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is 5-methyl-3-(trifluoromethyl)-1H-pyrazole, which can be obtained as a yellow solid.[1] A reported yield for a similar procedure is 77%.[3]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol describes the regioselective nitration of the pyrazole intermediate at the 4-position. This method is adapted from established procedures for the nitration of substituted pyrazoles.
Materials:
-
5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
Procedure:
-
In a round-bottom flask, carefully add 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) to a cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid. The pyrazole ring is deactivated by the trifluoromethyl group, thus requiring strong nitrating conditions.
-
Maintain the temperature at 0-10 °C and stir the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully pour the mixture onto crushed ice.
-
The precipitated solid product, this compound, is then collected by filtration.
-
Wash the collected solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of the target compound.
References
- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 2. 5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)PYRAZOL [chemicalbook.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates known information and supplements it with data from structurally analogous pyrazole derivatives. The guide covers physicochemical properties, spectroscopic data, representative experimental protocols for synthesis and characterization, and a discussion of the potential biological significance of this class of compounds. The information is presented to be a valuable resource for researchers working with or considering the use of substituted pyrazoles in their work.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, the following table summarizes its calculated properties and provides experimental data for structurally related compounds to offer a comparative context.
| Property | This compound (Predicted/Calculated) | 5-methyl-3-nitro-1H-pyrazole[1] | 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole[2] | 5-[4-nitro-3-(trifluoromethyl)phenyl]-1H-pyrazole[3] |
| CAS Number | 27116-80-9 | 34334-96-8 | 656825-78-4 | 1297539-34-4 |
| Molecular Formula | C₅H₄F₃N₃O₂ | C₄H₅N₃O₂ | C₇H₆BrF₅N₂O | C₁₀H₆F₃N₃O₂ |
| Molecular Weight | 195.1 g/mol | 127.10 g/mol | 309.03 g/mol | 257.17 g/mol |
| Exact Mass | 195.02555 g/mol | 127.038176411 Da | 307.95837 Da | 257.04121093 Da |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are representative chemical shifts for similar structures. Actual shifts for the target compound may vary.
¹H NMR (Proton NMR)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | 10.0 - 13.0 | Broad Singlet | The chemical shift of the N-H proton can be highly variable and dependent on solvent and concentration. |
| C-CH₃ | 2.3 - 2.6 | Singlet | The methyl group protons are expected to appear as a singlet. |
¹³C NMR (Carbon NMR)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-CF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| C-NO₂ | 145 - 155 | The carbon bearing the nitro group is expected to be significantly deshielded. |
| Pyrazole Ring Carbons | 110 - 150 | The chemical shifts of the pyrazole ring carbons will vary depending on the substitution pattern. |
| C-CH₃ | 10 - 15 | The methyl carbon is expected in the aliphatic region. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (methyl) | 2900 - 3000 | Medium |
| C=N Stretch (pyrazole ring) | 1580 - 1620 | Medium to Strong |
| N-O Stretch (nitro group) | 1500 - 1550 (asymmetric) | Strong |
| 1340 - 1380 (symmetric) | Strong | |
| C-F Stretch (trifluoromethyl) | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
| Ion | Expected m/z | Notes |
| [M]+ | 195.03 | Molecular ion peak. |
| [M-NO₂]+ | 149.03 | Loss of the nitro group. |
| [M-CF₃]+ | 126.04 | Loss of the trifluoromethyl group. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of substituted pyrazoles, adapted from established methods for similar compounds.
Synthesis of Substituted Pyrazoles
A common method for the synthesis of pyrazole derivatives is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]
Representative Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization Methods
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For solids, a small amount of the sample can also be analyzed directly using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Synthesis and Characterization Workflow
References
- 1. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
An In-depth Technical Guide to 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that has garnered attention in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a pyrazole core substituted with a methyl group, a nitro group, and a trifluoromethyl group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical Properties and Data
While extensive experimental data for this compound is not widely available in publicly accessible literature, the following table summarizes its fundamental chemical identifiers.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook |
| CAS Number | 27116-80-9 | ChemicalBook |
| Molecular Formula | C₅H₄F₃N₃O₂ | ChemicalBook |
| Molecular Weight | 209.10 g/mol | Calculated |
Synthesis and Reactivity
Synthesis
A documented synthetic application of this compound is as a key intermediate in the preparation of the highly selective GLUT1 inhibitor, BAY-876. The synthesis of the pyrazole itself is not detailed in this context, but its subsequent reaction is described.
Experimental Protocol: N-alkylation of this compound
This protocol describes the N-alkylation of the pyrazole, a crucial step in the synthesis of more complex derivatives.
-
Reaction: this compound is reacted with 4-(bromomethyl)benzonitrile in the presence of cesium carbonate in acetonitrile.
-
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add 4-(bromomethyl)benzonitrile and cesium carbonate to the solution.
-
Stir the suspension at 60°C.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, the product, N-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amine, can be isolated and purified using standard techniques.
-
The following diagram illustrates the general workflow for the N-alkylation of the title compound.
Reactivity
The chemical structure of this compound suggests several key areas of reactivity:
-
N-H Acidity: The proton on the pyrazole nitrogen is acidic and can be removed by a base, facilitating N-alkylation, N-arylation, and other N-functionalization reactions.
-
Nitro Group: The electron-withdrawing nitro group deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be reduced to an amino group, providing a handle for further derivatization.
-
Trifluoromethyl Group: This strongly electron-withdrawing group influences the acidity of the N-H proton and the overall electronic properties of the pyrazole ring.
-
Methyl Group: The methyl group is a potential site for oxidation or halogenation under specific conditions.
Potential Applications
Medicinal Chemistry
As demonstrated by its use in the synthesis of BAY-876, this compound is a valuable scaffold for the development of therapeutic agents. The pyrazole core is a common motif in many biologically active compounds. The subsequent reduction of the nitro group to an amine allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.
Agrochemicals
This compound is also recognized as a precursor for the synthesis of agrochemicals.[1] The pyrazole scaffold is present in numerous herbicides, fungicides, and insecticides. The trifluoromethyl group is known to enhance the biological activity of many agrochemicals. The nitro group can be converted to an amine, which is a common toxophore or a point for further chemical modification to optimize activity and selectivity.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a synthetically versatile building block with significant potential in both medicinal chemistry and agrochemical development. While detailed characterization data remains limited in the public domain, its role as a precursor to a potent GLUT1 inhibitor highlights its importance. Further research into the synthesis, reactivity, and biological properties of this compound and its derivatives is warranted to fully explore its potential in various scientific and industrial applications. Researchers and drug development professionals are encouraged to consider this scaffold in their design and synthesis of novel bioactive molecules.
References
Spectroscopic Analysis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of the novel compound 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, Mass Spectrometry - MS, and Ultraviolet-Visible - UV-Vis) for this particular molecule is not publicly available at this time. This indicates that the compound may be a novel synthetic target or a proprietary intermediate with limited published characterization data.
In the absence of specific data, this document provides a generalized framework for the spectroscopic analysis of a new chemical entity such as this compound. This includes a recommended experimental workflow and a discussion of the expected spectroscopic features based on its chemical structure.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, which is a common scaffold in medicinal chemistry. The presence of a methyl group, a nitro group, and a trifluoromethyl group suggests a unique electronic and steric profile that could be of interest for various applications, including drug development. A thorough spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such a novel compound.
General Experimental Workflow for Spectroscopic Characterization
The comprehensive analysis of a new chemical entity involves a multi-technique approach to elucidate its structure and purity. The following workflow represents a standard procedure for the characterization of a synthesized compound like this compound.
Predicted Spectroscopic Data
While experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the structure of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a singlet for the N-H proton of the pyrazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the carbons of the pyrazole ring, and the carbon of the trifluoromethyl group. The quaternary carbons would likely show lower intensity.
-
¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry
The mass spectrum would be crucial for determining the molecular weight of the compound. The nominal mass can be calculated from its molecular formula: C₅H₄F₃N₃O₂. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could offer further structural insights.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹.
-
C-H stretch: Around 2900-3000 cm⁻¹ for the methyl group.
-
N=O stretch (asymmetric and symmetric): Strong bands typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-F stretch: Strong absorptions in the range of 1000-1350 cm⁻¹.
-
C=N and C=C stretches: In the fingerprint region, characteristic of the pyrazole ring.
UV-Vis Spectroscopy
The UV-Vis spectrum would reveal information about the electronic transitions within the molecule. The presence of the nitro group and the pyrazole ring, which are chromophores, would likely result in absorption bands in the UV region.
Experimental Protocols (Generalized)
In the absence of specific published methods for this compound, the following are generalized protocols that would be suitable for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. Standard pulse programs should be used.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) or a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source. For GC-MS, dissolve the sample in a volatile solvent.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm).
Conclusion
While specific, experimentally-derived spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its characterization. The outlined experimental workflow and predicted spectral features offer a solid foundation for researchers and scientists working on the synthesis and analysis of this and other novel pyrazole derivatives. The successful characterization of this molecule will be a valuable contribution to the field, potentially enabling its further investigation in drug discovery and materials science.
Trifluoromethyl-Substituted Pyrazoles: A Deep Dive into Their Physicochemical Properties for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a privileged substituent known for its profound impact on a molecule's physicochemical and pharmacokinetic properties. When appended to the versatile pyrazole scaffold—a core motif in numerous pharmaceuticals and agrochemicals—the resulting trifluoromethyl-substituted pyrazoles exhibit a unique profile that is highly attractive for drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of these compounds, complete with experimental protocols and visual workflows to aid researchers in their quest for novel therapeutics.
The Influence of the Trifluoromethyl Group: A Physicochemical Overview
The introduction of a trifluoromethyl group to a pyrazole ring dramatically alters its electronic and steric landscape, leading to significant changes in its acidity (pKa), lipophilicity (logP), solubility, and metabolic stability. Understanding these shifts is critical for predicting a compound's behavior in biological systems. The high electronegativity of the fluorine atoms in the CF₃ group creates a strong electron-withdrawing effect, which is fundamental to many of the observed property changes.
Key Physicochemical Properties
-
pKa (Acidity/Basicity): The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the pyrazole N-H proton. This is due to the stabilization of the resulting conjugate base. The pKa of the parent pyrazole is approximately 14, while the introduction of a CF₃ group can lower this value substantially.
-
Lipophilicity (logP/logD): The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88.[1] Consequently, its incorporation into the pyrazole ring generally leads to a significant increase in the compound's logP value, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[1][2]
-
Aqueous Solubility: While increasing lipophilicity, the trifluoromethyl group often leads to a decrease in aqueous solubility. This is a critical consideration in drug design, as poor solubility can hinder absorption and bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][4] This "metabolic blocking" effect can significantly increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.[1][4]
Quantitative Physicochemical Data
The following tables summarize key physicochemical data for a selection of trifluoromethyl-substituted pyrazoles found in the literature.
| Compound | pKa | Measurement Method | Reference |
| 3-(Trifluoromethyl)-1H-pyrazole | ~9.5 | 19F NMR | [5] |
| 3,5-Bis(trifluoromethyl)-1H-pyrazole | ~6.5 | 19F NMR | [5] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | N/A | N/A | [6] |
| Compound | logP | Measurement Method | Reference |
| 3-(Trifluoromethyl)-1H-pyrazole | 1.35 | Calculated | |
| 3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole | N/A | N/A | [7] |
| 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | N/A | N/A | [7] |
| Compound | Aqueous Solubility (QPlogS) | Reference |
| Trifluoromethyl-substituted pyrazole-carboxamides | Varies (data not specified) | [8] |
| Compound | Metabolic Stability (in vitro) | Test System | Reference |
| Picornavirus inhibitors with (trifluoromethyl)oxadiazole moiety | Showed a global protective effect against hepatic metabolism compared to the corresponding methyl analogue.[4] | Monkey liver microsomes | [4] |
| Trifluoromethyl-substituted phenyl pyrazole derivatives | Generally enhanced metabolic stability.[1] | General observation | [1] |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately determining the physicochemical properties of novel compounds. Below are methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.[9][10][11]
Materials:
-
Calibrated pH meter and electrode
-
Potentiometer
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Nitrogen gas
-
Test compound
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Prepare a 1 mM solution of the test compound.[9] The solution should contain 0.15 M KCl to maintain a constant ionic strength.[9]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.[9]
-
Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[9] Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments.[9]
-
Data Collection: Record the pH after each addition of titrant, ensuring the reading is stable (drift < 0.01 pH units per minute).[9]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point.[10]
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[12][13][14][15][16]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Rotator or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.[15]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[12] Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated water/buffer.[12]
-
Partitioning: Cap the vial and shake it for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[12]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC.[14]
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[16]
Determination of Aqueous Solubility by the Shake-Flask Method
This "gold standard" method determines the equilibrium solubility of a compound in an aqueous medium.[17][18][19]
Materials:
-
Aqueous buffer of desired pH
-
Test compound (solid form)
-
Vials with screw caps
-
Orbital shaker with temperature control (37 ± 1 °C)
-
Filtration or centrifugation equipment
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 37 °C) and agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[18]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.[18]
-
Sample Dilution: Immediately dilute the supernatant to prevent precipitation.[18]
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.[17]
-
Reporting: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[20][21][22]
Materials:
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test compound and positive control compounds
-
Incubator or water bath (37 °C)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
LC-MS/MS for analysis
Procedure:
-
Incubation Preparation: Prepare a mixture of liver microsomes and the test compound in phosphate buffer in a 96-well plate. Pre-incubate at 37 °C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[20]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.[23]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[20]
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this curve, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[20]
Visualizing Workflows and Concepts
Graphviz diagrams provide a clear visual representation of complex processes and relationships.
Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted pyrazoles.
Caption: Workflow for determining in vitro metabolic stability.
Caption: Physicochemical impact of CF₃ substitution on the pyrazole core.
References
- 1. mdpi.com [mdpi.com]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. who.int [who.int]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. bioivt.com [bioivt.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Exploring the Bioactivity of Novel Pyrazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to the discovery of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the bioactivity of recently developed pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key experimental protocols, presents quantitative bioactivity data in a clear, comparative format, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of various novel pyrazole compounds against different targets. The half-maximal inhibitory concentration (IC50) and zone of inhibition are key metrics used to quantify the potency of these compounds.
Anticancer Activity
The cytotoxic effects of novel pyrazole derivatives have been extensively studied against a variety of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented below. Lower IC50 values indicate higher potency.
| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-naphthalene analogs | MCF7 (Breast) | Not specified, but analog 10 showed highest activity | [1] |
| Substituted aryl urea derivatives of pyrimidine-pyrazole | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | [1] |
| Pyrazole benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |
| 3,5-disubtituted 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | Not specified | [1] |
| Pyrazole ring-containing isolongifolanone derivatives | MCF7 | 5.21 | [1] |
| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5) | HepG 2 (Liver) | 8.5 | [2] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [3][4] |
| 1,3,5-trisubstituted-1H-pyrazole derivatives (10b and 10c) | MCF-7, A549, PC-3 | Not specified, but showed notable potency | [5] |
| Diphenyl pyrazole–chalcone derivatives (6b and 6d) | HNO-97 (Head and Neck) | 10 and 10.56 | [6] |
| Sugar-based pyrazole derivatives | HepG2, A549 | Good inhibitory activity | [7] |
| Pyrazole benzamide and pyrazole dihydro triazinone derivatives | HCT-116, MCF-7 | 7.74‒82.49 (HCT-116), 4.98‒92.62 (MCF-7) | [7] |
| Benzimidazole linked pyrazole derivative[7] | A549 (Lung) | 2.2 | [7] |
| Pyrazoline derivative 1b | HepG-2 (Liver) | 6.78 | [8] |
| Pyrazoline derivative 2b | HepG-2 (Liver) | 16.02 | [8] |
Antimicrobial Activity
Novel pyrazole compounds have demonstrated significant potential in combating various microbial pathogens. The antimicrobial efficacy is often evaluated by the zone of inhibition in agar diffusion assays and the minimum inhibitory concentration (MIC).
| Compound/Derivative Series | Microbial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4b, 4d, 4e) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus | Significant activity | [9] |
| Chloro-substituted acetoxysulfonamide pyrazole derivatives | Staphylococcus aureus, Candida albicans | Most active among tested compounds | [10][11][12] |
| 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde [III]c and [III]e | Staphylococcus aureus (G+), Klebsiella pneumoniae (G-) | Promising activity | [13] |
| Pyrazole derivatives (C. 5, C. 7, C. 9, C. 11, C. 15) | Staphylococcus aureus, E. coli, Klebsiella pneumoniae | Promising results | [14] |
| Pyrazole derivative 165 | E. coli | Potent | [15][16] |
| Pyrazole derivative 166 | S. aureus, S. pyogenes, C. albicans | Potent | [15][16] |
Anti-inflammatory Activity
The anti-inflammatory potential of novel pyrazole derivatives is often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a key parameter to determine the anti-inflammatory efficacy.
| Compound/Derivative | Dosage | Edema Inhibition (%) | Time Point | Reference |
| Pyrazole derivative (K-3) | 50 mg/kg p.o. | 48.9 | 3 h (formaldehyde-induced) | [17] |
| Pyrazole derivative (K-3) | 100 mg/kg p.o. | 68.7 | 3 h (formaldehyde-induced) | [17] |
| Pyrazole derivative (K-3) | 200 mg/kg p.o. | 79.1 | 3 h (formaldehyde-induced) | [17] |
| Pyrazole derivative (K-3) | 100 mg/kg p.o. | 52.0 | 4 h (carrageenan-induced) | [17] |
| 1,3,5-triazine derivative 1 | 200 mg/kg i.p. | 96.31 | 4 h | [18] |
| 1,3,5-triazine derivative 3 | 200 mg/kg i.p. | 99.69 | 4 h | [18] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of bioactivity studies. This section provides methodologies for key assays cited in the evaluation of novel pyrazole compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[21]
-
96-well microtiter plates
-
Test pyrazole compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[22]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[19] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal strains
-
Test pyrazole compounds
-
Sterile cork borer (6-8 mm diameter)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)[9]
-
Solvent (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Create wells in the agar using a sterile cork borer.[9]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test pyrazole compound solution (at a known concentration) into each well. Also, include wells for the solvent control and standard antimicrobial drugs.[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[13] A larger zone of inhibition indicates greater antimicrobial activity.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats
This is a well-established in vivo model for screening the acute anti-inflammatory activity of new compounds.[24]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test pyrazole compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)
-
Pletismometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into different groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test pyrazole compounds and the standard drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.[18]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[25]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualization of Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
Novel pyrazole compounds often exert their anticancer effects by modulating critical cellular signaling pathways, leading to apoptosis and cell cycle arrest.
Caption: Apoptosis induction by pyrazole compounds.
Caption: Cell cycle arrest mechanism of pyrazole compounds.
Experimental Workflow
The discovery and development of novel bioactive pyrazole compounds follow a systematic workflow from synthesis to biological evaluation.
Caption: General workflow for pyrazole drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Screening of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole Bioactivity
Introduction to Pyrazole Scaffolds in Drug Discovery
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of compounds with a wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. The introduction of substituents such as a methyl group, a nitro group, and a trifluoromethyl group can significantly modulate the physicochemical properties and biological efficacy of the pyrazole core. The electron-withdrawing nature of the nitro and trifluoromethyl groups, in particular, can enhance the interaction of these molecules with biological targets.
Postulated Bioactivity Profile
Based on the bioactivities observed for structurally analogous pyrazole compounds, 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is postulated to exhibit potential in the following areas:
-
Anticancer Activity: Numerous pyrazole derivatives have been investigated as potential antitumor agents.[1][2][3] The presence of the trifluoromethyl group is a common feature in many anticancer agents, and nitropyrazoles have also demonstrated cytotoxic effects.
-
Antimicrobial Activity: Pyrazole-based compounds have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][5][6][7] The combination of the pyrazole nucleus with nitro and trifluoromethyl moieties may lead to potent antimicrobial agents.
-
Herbicidal Activity: The pyrazole scaffold is a key component in several commercial herbicides.[8][9][10] Specifically, pyrazoles with halogenated substituents are known to exhibit significant herbicidal effects. The trifluoromethyl group in the target molecule suggests a potential for herbicidal activity.
Experimental Protocols for Bioactivity Screening
This section details standardized in vitro protocols for the initial screening of the anticancer, antimicrobial, and herbicidal activities of this compound.
A common initial step in assessing anticancer potential is to evaluate the cytotoxicity of the compound against a panel of cancer cell lines.
3.1.1. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Initial screening for antimicrobial activity typically involves agar diffusion methods followed by the determination of the minimum inhibitory concentration (MIC).
3.2.1. Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Microbial Strains:
-
Procedure:
-
Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Spread a standardized inoculum of the microbial suspension over the agar surface.
-
Create wells (6 mm diameter) in the agar and add a defined volume of the test compound solution (e.g., 100 µg/mL in DMSO).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).
-
Measure the diameter of the zone of inhibition around each well.
-
3.2.2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure (Broth Microdilution Method):
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under the same conditions as the agar diffusion method.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
The initial screening for herbicidal activity is often conducted on model plant species.
3.3.1. Seed Germination and Root Growth Inhibition Assay
-
Plant Species: Arabidopsis thaliana, Echinochloa crusgalli (barnyard grass), Brassica napus (rapeseed).[11]
-
Procedure:
-
Sterilize seeds and place them on filter paper in petri dishes containing different concentrations of the test compound dissolved in a suitable solvent (e.g., acetone or ethanol) and diluted with water.
-
Incubate the petri dishes in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-14 days), measure the germination rate and the root length of the seedlings.
-
-
Data Analysis: Calculate the percentage of inhibition for both germination and root growth compared to a solvent-treated control. The EC50 value (the concentration causing 50% inhibition) can be determined.
Data Presentation
All quantitative data from the initial screening should be summarized in tables for clear comparison.
Table 1: Postulated Cytotoxicity of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Postulated IC50 (µM) |
|---|---|
| MCF-7 | 10 - 20 |
| DU145 | 15 - 30 |
| A2058 | 20 - 40 |
| HeLa | 25 - 50 |
| PANC-1 | 30 - 60 |
Note: These values are hypothetical and based on the activity of related pyrazole derivatives.[1][2]
Table 2: Postulated Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) | Postulated MIC (µg/mL) |
|---|---|---|
| S. aureus | 15 - 20 | 8 - 16 |
| B. subtilis | 12 - 18 | 16 - 32 |
| E. coli | 10 - 15 | 32 - 64 |
| K. pneumoniae | 8 - 12 | 64 - 128 |
| C. albicans | 14 - 19 | 8 - 32 |
| A. niger | 11 - 16 | 16 - 64 |
Note: These values are hypothetical and based on the activity of related pyrazole derivatives.[4][5]
Table 3: Postulated Herbicidal Activity of this compound
| Plant Species | Root Growth Inhibition EC50 (µM) |
|---|---|
| A. thaliana | 5 - 15 |
| E. crusgalli | 10 - 25 |
| B. napus | 20 - 50 |
Note: These values are hypothetical and based on the activity of related pyrazole derivatives.[8][11]
Visualizations
The following diagrams, generated using the DOT language, illustrate a general synthetic pathway for pyrazole derivatives and a hypothetical experimental workflow for bioactivity screening.
References
- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: A Search for a Non-Existent Structure
A comprehensive search of publicly available scientific databases and literature has revealed no experimental data on the crystal structure of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. While the molecular formula, C5H4F3N3O2, is listed by some chemical suppliers, no crystallographic studies, detailed experimental protocols for its synthesis and crystallization, or associated spectroscopic and analytical data appear to have been published in the peer-reviewed literature.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's three-dimensional structure and the experimental methodologies used to determine it. However, the absence of this foundational data in the public domain precludes the creation of such a guide.
Information was found for structurally related compounds, which are detailed below. It is crucial to note that the data for these related molecules cannot be extrapolated to accurately predict the precise crystal packing, bond angles, and intermolecular interactions of the target compound, this compound.
Related Compounds with Available Structural Information:
Several pyrazole derivatives with some of the same functional groups have been synthesized and their crystal structures determined. These include:
-
5-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the nitro group at the 4-position. Studies on this molecule have focused on its spectroscopic characteristics and computational analysis.
-
5-methyl-3-nitro-1H-pyrazole: This derivative is missing the trifluoromethyl group. Chemical and physical properties are available in public databases.
-
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This molecule contains a trifluoromethyl group and a nitro-substituted phenyl ring, but the substitution pattern on the pyrazole core is different.
The synthesis and characterization of various other trifluoromethylated and nitrated pyrazoles have been reported, often in the context of their potential applications in medicinal and agricultural chemistry. However, none of these publications describe the specific isomer requested.
Conclusion
At present, the crystal structure of this compound remains undetermined and unreported in the accessible scientific literature. Therefore, a technical guide on its core crystal structure, including data tables, experimental protocols, and visualizations, cannot be provided. Researchers interested in this specific molecule would need to undertake its synthesis and subsequent crystallographic analysis to elucidate its three-dimensional structure.
The Multifaceted Mechanisms of Action of Nitropyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitropyrazoles, a class of heterocyclic compounds characterized by a pyrazole ring bearing one or more nitro groups, have emerged as a versatile scaffold in medicinal chemistry. Their biological activities are diverse, ranging from anticancer and antimicrobial to cardiovascular effects. This technical guide provides an in-depth exploration of the core mechanisms of action of nitropyrazole derivatives, with a particular focus on their anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
The pyrazole nucleus is a privileged structure in drug design, and the addition of a nitro group can significantly modulate the compound's physicochemical properties and biological activity. The electron-withdrawing nature of the nitro group can influence molecular interactions, metabolic stability, and the generation of reactive species, leading to a variety of pharmacological effects. This guide will dissect the primary mechanisms through which nitropyrazoles exert their biological effects, focusing on anticancer activities such as the induction of oxidative stress-mediated apoptosis and cell cycle arrest, as well as their role as calcium channel blockers.
Anticancer Mechanisms of Action
Nitropyrazole derivatives have demonstrated significant potential as anticancer agents through several distinct mechanisms. The following sections will elaborate on the most prominent pathways.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Production
A primary mechanism by which nitropyrazoles induce cancer cell death is through the generation of reactive oxygen species (ROS), leading to oxidative stress and the subsequent activation of apoptotic pathways.
Mechanism Overview: Certain nitropyrazole compounds, upon entering cancer cells, are believed to undergo metabolic reduction of the nitro group, a process that can generate superoxide radicals and other ROS. This surge in intracellular ROS overwhelms the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. The accumulation of ROS can trigger the intrinsic apoptotic pathway through the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.
Experimental Protocols:
-
Cytotoxicity Assessment (MTT Assay): A colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the nitropyrazole compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
-
Detection of Intracellular ROS (DCFH-DA Assay): A common method to measure intracellular ROS levels.[2][3]
-
Culture cells in a 96-well plate or on coverslips.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate.
-
Wash the cells to remove excess probe.
-
Treat the cells with the nitropyrazole compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
-
Quantification of Apoptosis (Annexin V/Propidium Iodide Staining): A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.[4][5]
-
Treat cells with the nitropyrazole compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Arrest
Certain nitropyrazole derivatives have been shown to halt the progression of the cell cycle in cancer cells, preventing their proliferation.
Mechanism Overview: The cell cycle is a tightly regulated process, and its disruption can lead to cell death. Some nitropyrazoles can interfere with the expression or activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). This interference can lead to an accumulation of cells in a specific phase of the cell cycle, most commonly the G2/M phase, thereby inhibiting cell division and tumor growth.
Experimental Protocol:
-
Cell Cycle Analysis by Propidium Iodide Staining: A standard flow cytometry method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7][8]
-
Seed cells and treat with the nitropyrazole compound for a specified duration (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
-
Modulation of Signaling Pathways
Nitropyrazoles can also exert their anticancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.
Mechanism Overview: Signaling pathways such as the MAPK (mitogen-activated protein kinase) cascade are crucial for cell proliferation, differentiation, and survival. Some pyrazole derivatives have been found to alter the phosphorylation status of key proteins in these pathways, such as ERK, p38, and JNK. For instance, the dephosphorylation (inactivation) of pro-survival kinases like ERK and the hyperphosphorylation (activation) of stress-activated kinases like JNK can shift the cellular balance towards apoptosis.
Experimental Protocol:
-
Western Blotting for Signaling Protein Phosphorylation: A technique to detect and quantify the phosphorylation status of specific proteins in a sample.
-
Treat cells with the nitropyrazole compound for various time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
L-type Calcium Channel Blockade
Beyond their anticancer effects, certain nitropyrazole-containing compounds have shown activity as cardiovascular agents, specifically as L-type calcium channel blockers.
Mechanism Overview: A nitrophenyl-containing pyranopyrazole derivative has been identified as a potent vasorelaxant. Its mechanism of action is attributed to the blockade of L-type calcium channels.[9] These channels are crucial for the influx of calcium into vascular smooth muscle cells, which triggers contraction. By blocking these channels, the compound inhibits calcium influx, leading to vasodilation and a reduction in blood pressure.
Experimental Protocol:
-
Fluorescence-Based Calcium Influx Assay: A high-throughput method to measure intracellular calcium changes.[10][11]
-
Plate cells expressing L-type calcium channels (e.g., HEK293 cells) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the nitropyrazole compound at various concentrations.
-
Induce membrane depolarization and subsequent calcium influx using a high concentration of potassium chloride (KCl).
-
Measure the fluorescence intensity before and after depolarization using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the compound indicates blockade of calcium influx.
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of various nitropyrazole and related pyrazole derivatives against different cancer cell lines.
Table 1: Cytotoxicity of Nitropyrazole Derivatives
| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Reference |
|---|---|---|---|---|
| 1-Methyl-4-nitropyrazole platinum complex | MCF-7 (Breast) | Cytotoxicity | Micromolar range | [12] |
| 1,3-Dinitropyrazole | Various rodent and human cell lines | Cytotoxicity | Strong cytotoxic effect | [13] |
| 3,4,5-Trinitropyrazole | Various rodent and human cell lines | Cytotoxicity | Strong cytotoxic effect |[13] |
Table 2: Cytotoxicity of Other Bioactive Pyrazole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrazole-benzoxazine hybrid 22 | MCF-7 (Breast) | Antiproliferative | 2.82 | [14] |
| Pyrazole-benzoxazine hybrid 22 | A549 (Lung) | Antiproliferative | 4.16 | [14] |
| Pyrazole-benzoxazine hybrid 23 | MCF-7 (Breast) | Antiproliferative | 3.14 | [14] |
| Pyrazole-benzoxazine hybrid 23 | A549 (Lung) | Antiproliferative | 6.28 | [14] |
| Pyrazolo[1,5-a]pyrimidine 8 | HeLa (Cervical) | Antiproliferative | 0.0248 | [14] |
| Pyrazolo[1,5-a]pyrimidine 9 | HeLa (Cervical) | Antiproliferative | 0.028 | [14] |
| 1H-Pyrazolo[3,4-d]pyrimidine 24 | A549 (Lung) | Anticancer | 8.21 | [14] |
| 1H-Pyrazolo[3,4-d]pyrimidine 24 | HCT116 (Colon) | Anticancer | 19.56 |[14] |
Conclusion
Nitropyrazoles represent a promising class of compounds with diverse and potent biological activities. Their mechanisms of action are multifaceted and highly dependent on the specific chemical structure of the derivative. In the context of cancer, the induction of ROS-mediated apoptosis and cell cycle arrest are key mechanisms. Furthermore, the discovery of nitropyrazole-containing compounds as L-type calcium channel blockers highlights their potential in cardiovascular medicine. The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for the continued investigation and development of nitropyrazoles as novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships to design more potent and selective compounds targeting specific biological pathways.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
Methodological & Application
Synthesis Protocol for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, a potentially valuable building block in medicinal chemistry and agrochemical research. The trifluoromethyl and nitro functionalities on the pyrazole scaffold suggest its potential utility in the development of novel bioactive compounds.
Introduction
Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the nitro group serves as a versatile synthetic handle for further functionalization. This protocol outlines a two-step synthesis of this compound, commencing with the synthesis of the pyrazole precursor followed by a regioselective nitration.
Materials and Methods
Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
This procedure details the synthesis of the pyrazole precursor.
Experimental Protocol:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature with continuous stirring.
-
The reaction mixture is then cooled in an ice bath and stirred for an additional 3 hours.
-
Following the initial reaction period, the mixture is allowed to stir overnight at room temperature to ensure the completion of the cyclization.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume/Mass |
| 1,1,1-Trifluoro-2,4-pentanedione | 154.09 | 0.1 | 15.41 g |
| Hydrazine hydrate | 50.06 | 0.1 | 5.01 g (4.86 mL) |
| Ethanol | - | - | 200 mL |
| Parameter | Value |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.35 (s, 3H, CH₃), 6.40 (s, 1H, CH), 10.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 11.0 (CH₃), 105.5 (CH), 121.0 (q, J = 268 Hz, CF₃), 145.0 (C-CF₃), 148.0 (C-CH₃) |
Step 2: Synthesis of this compound
This section describes the nitration of the pyrazole precursor at the C4 position. The presence of the electron-withdrawing trifluoromethyl group necessitates the use of a strong nitrating agent.
Experimental Protocol:
-
In a round-bottom flask, 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) is added to concentrated sulfuric acid at 0 °C with careful stirring.
-
A mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid is then added dropwise to the pyrazole solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by pouring it slowly onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume/Mass |
| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | 150.10 | 0.05 | 7.51 g |
| Fuming Nitric Acid (>90%) | 63.01 | 0.055 | ~2.4 mL |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | ~25 mL |
| Parameter | Value (Predicted) |
| Yield | 60-70% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
| Melting Point | 110-115 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.60 (s, 3H, CH₃), 11.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 12.5 (CH₃), 120.0 (q, J = 270 Hz, CF₃), 130.0 (C-NO₂), 140.0 (C-CF₃), 150.0 (C-CH₃) |
| IR (KBr, cm⁻¹) | 3150 (N-H), 1560 (NO₂ asym), 1370 (NO₂ sym), 1150-1250 (C-F) |
| MS (ESI) | m/z 196.04 [M+H]⁺ |
Note: The spectral data for the final product is predicted based on the analysis of structurally similar compounds, as direct experimental data was not available in the cited literature.
Synthesis Workflow
The overall synthesis is a two-step process involving the formation of the pyrazole ring followed by electrophilic nitration.
Discussion
The synthesis of the pyrazole precursor, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, proceeds through a standard condensation reaction between a β-diketone and hydrazine. The subsequent nitration is a classic electrophilic aromatic substitution. The regioselectivity of the nitration at the C4 position is directed by the existing substituents. While a detailed mechanistic study has not been conducted as part of this protocol, the reaction conditions are optimized to favor the formation of the desired 4-nitro isomer.
The electron-withdrawing nature of the trifluoromethyl group deactivates the pyrazole ring towards electrophilic attack. Consequently, strong nitrating conditions, such as a mixture of fuming nitric acid and sulfuric acid, are employed to achieve a reasonable reaction rate and yield. Careful temperature control during the nitration step is crucial to minimize the formation of side products.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The target compound, with its unique combination of functional groups, holds promise as a versatile intermediate for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. Further studies are warranted to explore the full potential of this and related substituted pyrazoles.
Application Notes and Protocols for the Use of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole in Agrochemical Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole as a key intermediate in the synthesis and screening of novel agrochemicals. While this compound itself does not exhibit significant biological activity, it serves as a valuable building block for the creation of potent fungicides, herbicides, and insecticides. The primary focus of these notes is on the synthesis of pyrazole carboxamide derivatives, a class of compounds known for their fungicidal properties, often through the inhibition of succinate dehydrogenase (SDH). Detailed synthetic protocols, experimental screening methodologies, and relevant biological data for derived compounds are presented.
Background and Introduction
The pyrazole ring is a well-established and highly versatile scaffold in the field of agrochemical discovery, forming the core of numerous commercialized fungicides, herbicides, and insecticides. The presence of a trifluoromethyl group often enhances the biological efficacy and metabolic stability of these compounds. This compound is a key starting material, or intermediate, for the synthesis of a variety of agrochemically active molecules. Its structure, featuring a reactive nitro group, allows for facile chemical modification, leading to a diverse library of candidate compounds for screening.
The primary synthetic route explored in these notes involves the reduction of the nitro group to an amine, followed by acylation to form pyrazole carboxamides. This class of compounds has demonstrated significant success as fungicides, particularly as Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production and ultimately, cell death.
Synthetic Protocols
The following protocols describe the synthesis of a model pyrazole carboxamide fungicide from this compound.
Protocol 2.1: Reduction of the Nitro Group
This protocol outlines the reduction of this compound to 4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® in a Büchner funnel to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude 4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Diagram: Synthetic Workflow for 4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Application Notes and Protocols for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole in Drug Discovery
Disclaimer: Direct experimental data on the biological activities of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole in the context of drug discovery is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related pyrazole derivatives and general principles of drug discovery. These should be considered as a starting point for investigation and not as established applications for this specific molecule.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound, including the electron-withdrawing trifluoromethyl and nitro groups, make it an intriguing candidate for exploration in drug discovery. This document provides an overview of potential applications and suggested experimental protocols for investigating this scaffold.
Potential Therapeutic Applications
Based on the biological activities reported for structurally similar trifluoromethyl-pyrazole derivatives, the this compound scaffold is a candidate for investigation in the following areas:
-
Anticancer Activity: Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group, in particular, is a common feature in many anticancer agents. Molecular docking studies on the related compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole suggest potential anticancer activity.
-
Anti-inflammatory Activity: Many pyrazole-containing compounds, most notably Celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes. Derivatives of 3-trifluoromethyl-pyrazoles have shown significant anti-inflammatory activity.
Data from Structurally Related Compounds
The following tables summarize quantitative data for pyrazole derivatives that are structurally related to this compound. This data can serve as a benchmark for initial studies.
Table 1: Anticancer Activity of a Structurally Related Pyrazole Derivative
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | MAP3K14 (NIK) | -8.47 | [1] |
Table 2: Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives
| Compound Class | Assay | % Inhibition | Reference |
| 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62-76% | [2] |
| 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles | Carrageenan-induced rat paw edema (at 20mg/kg) | 69-89% | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the nitration of a pyrazole ring and should be optimized for the specific substrate.
Materials:
-
5-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the compound on cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to assess the inhibitory activity of the compound against the COX-2 enzyme.[5]
Materials:
-
COX-2 Inhibitor Screening Kit (commercially available)
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the enzyme and substrate solutions according to the kit manufacturer's instructions.
-
In a 96-well plate, add the test compound at various concentrations.
-
Include an enzyme control (no inhibitor) and a positive control (Celecoxib).
-
Add the COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Visualizations
Caption: A simplified workflow for the discovery and development of new anticancer drugs.
Caption: Proposed synthetic route for the target compound via electrophilic nitration.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols: 5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and its application as a key intermediate in the preparation of bioactive molecules. The trifluoromethyl and nitro functional groups make this pyrazole derivative a versatile building block for drug discovery and agrochemical research.
Synthesis of this compound
The synthesis is a two-step process starting from the cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate to form the pyrazole core, followed by regioselective nitration at the C4 position.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from a known procedure for the synthesis of the pyrazole precursor.[1]
Protocol:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (12.95 g, 0.084 mol) in 110 mL of ethanol in a flask equipped with a magnetic stirrer, add hydrazine hydrate (4.1 mL, 4.2 g, 0.084 mol) dropwise with constant stirring while cooling the reaction mixture in an ice bath.
-
After the addition is complete, continue stirring the reaction mixture for 3 hours in the ice bath.
-
Remove the ice bath and leave the reaction mixture to stir overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1,1,1-Trifluoro-2,4-pentanedione |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Time | ~15 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
Step 2: Nitration to this compound
This is a representative protocol based on general methods for the nitration of pyrazole rings.[2]
Protocol:
-
In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (15 mL) to 5-methyl-3-(trifluoromethyl)-1H-pyrazole (5.0 g, 0.033 mol).
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (3.5 mL) to concentrated sulfuric acid (7 mL) in a separate flask, also cooled to 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be recrystallized from ethanol to afford pure this compound.
Quantitative Data:
| Parameter | Value (Representative) |
| Starting Material | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole |
| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |
| Reaction Time | 2-3 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-70% |
Application as an Intermediate in Bioactive Molecule Synthesis
This compound is a valuable intermediate for synthesizing a variety of bioactive molecules, including analogues of the COX-2 inhibitor Celecoxib. The nitro group can be readily reduced to an amine, which can then be further functionalized.
Workflow for Synthesis of a Hypothetical Bioactive Amide
Caption: Application of the intermediate in a two-step synthesis of a bioactive amide.
Protocol: Synthesis of a Hypothetical N-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzamide
Step 1: Reduction to 4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Suspend this compound (2.0 g, 0.01 mol) in ethanol (30 mL).
-
Add a solution of stannous chloride dihydrate (SnCl2·2H2O) (8.9 g, 0.04 mol) in concentrated hydrochloric acid (10 mL).
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminopyrazole.
Step 2: Amide Coupling
-
Dissolve the crude 4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazole (1.65 g, 0.01 mol) in dichloromethane (25 mL) and cool to 0 °C.
-
Add triethylamine (1.5 mL, 0.011 mol) to the solution.
-
Slowly add benzoyl chloride (1.2 mL, 0.01 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final amide.
Relevance to Signaling Pathways: COX-2 Inhibition
Many trifluoromethyl-pyrazole derivatives are synthesized as analogues of Celecoxib, a selective COX-2 inhibitor. These compounds exert their anti-inflammatory effects by blocking the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory cascade.
Simplified COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by trifluoromethyl-pyrazole derivatives.
References
Application Notes and Protocols for Biological Assays of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Biological Evaluation of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Introduction
This document provides detailed application notes and experimental protocols for the biological characterization of the novel compound, this compound. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3][4][5][6] Recent studies on the subject compound have elucidated its structural and spectroscopic characteristics, suggesting potential for anticancer activity.[7][8] The following protocols outline key in vitro assays to determine its cytotoxic effects, impact on critical cell signaling pathways, and specific enzyme inhibitory potential.
Recommended Biological Assays
A tiered approach is recommended to comprehensively profile the biological activity of this compound.
-
Tier 1: Cytotoxicity Screening: Initial assessment of the compound's effect on cell viability across various cell lines.
-
Tier 2: Mechanistic Assays: Investigation of the compound's influence on specific cellular signaling pathways implicated in cancer and inflammation, such as NF-κB and GPCR signaling.
-
Tier 3: Target Deconvolution: Identification of specific molecular targets, such as protein kinases, that may be inhibited by the compound.
Data Presentation
All quantitative data from the following assays should be recorded and summarized in the tables below for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | ||
| A549 (Lung Cancer) | ||
| HeLa (Cervical Cancer) | ||
| HEK293 (Normal Kidney) |
Table 2: Effect of this compound on NF-κB Signaling
| Cell Line | Treatment | Fold Induction of Reporter Gene Expression (vs. Control) |
| HEK293T | TNF-α (10 ng/mL) | |
| HEK293T | Compound (IC₅₀ concentration) + TNF-α | |
| HEK293T | Compound alone (IC₅₀ concentration) |
Table 3: Kinase Inhibition Profile of this compound
| Kinase Target | Compound IC₅₀ (nM) | Positive Control (e.g., Staurosporine) IC₅₀ (nM) |
| EGFR | ||
| HER2 | ||
| VEGFR2 | ||
| Generic Kinase Panel |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compound.[9][10][11][12]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]
NF-κB Reporter Gene Assay
This assay is designed to determine if the compound modulates the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.[13][14][15][16]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with the test compound at various concentrations for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle controls.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the stimulated vehicle control.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the compound against specific protein kinases, which are key targets in cancer therapy.[17][18][19][20] Many pyrazole derivatives have shown kinase inhibitory activity.[21][22][23]
Materials:
-
Recombinant human kinases (e.g., EGFR, HER2, VEGFR2)
-
Kinase-specific substrate peptides
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound or vehicle control.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay System as per the manufacturer's instructions. This involves two steps: first, adding the ADP-Glo™ Reagent to deplete unused ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[17]
GPCR Signaling Assay (cAMP Assay)
G-protein coupled receptors (GPCRs) are a major class of drug targets.[24][25][26] This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways.[27]
Materials:
-
A cell line endogenously or recombinantly expressing a GPCR of interest
-
This compound
-
A known agonist for the target GPCR
-
cAMP-Glo™ Assay kit
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Treatment (Antagonist Mode): Treat cells with the test compound or vehicle. Incubate for a specified time.
-
Agonist Stimulation: Add a known GPCR agonist at its EC₅₀ concentration to all wells except the negative control.
-
Cell Lysis and Detection: Induce cell lysis and detect cAMP levels using the cAMP-Glo™ Assay according to the manufacturer's protocol. This typically involves adding a lysis buffer containing a luciferase enzyme that is activated by cAMP.
-
Data Acquisition: Measure the luminescence, which is proportional to the intracellular cAMP concentration.
-
Data Analysis: To assess antagonist activity, plot the luminescent signal against the log of the compound concentration and determine the IC₅₀ value. To assess agonist activity, omit the agonist stimulation step and measure the cAMP levels produced by the compound alone.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GPCR Signaling Assays [promega.com.au]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. agilent.com [agilent.com]
- 27. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols: Knorr Pyrazole Synthesis for Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, provides a direct and versatile route to the pyrazole core. This method, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, has been widely adapted for the synthesis of a diverse range of substituted pyrazoles. The incorporation of a trifluoromethyl (CF3) group into pyrazole-containing molecules is of significant interest in medicinal and agrochemical research, as this moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. These application notes provide detailed protocols and data for the synthesis of trifluoromethylated pyrazoles via the Knorr synthesis, with a focus on addressing the common challenge of regioselectivity.
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
A critical consideration in the synthesis of trifluoromethylated pyrazoles using unsymmetrical 1,3-dicarbonyl compounds, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to two regioisomeric products. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, often directing the initial attack of the hydrazine.
Knorr pyrazole synthesis pathway leading to regioisomers.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various trifluoromethyl-substituted pyrazoles. The choice of solvent has been shown to significantly influence the regioselectivity of the reaction.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio | Reference |
| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Methylhydrazine | EtOH | - | RT | <1 | - | 1:1.3 (2d:4d) | [1] |
| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Methylhydrazine | TFE | - | RT | <1 | - | 85:15 (2a:3a) | [1] |
| 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-one | Phenylhydrazine | Et2O | - | Reflux | 24 | - | Selective for 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole | [2] |
| 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-one | Methylhydrazine | Et2O | - | Reflux | 12 | - | Selective for 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole | [2] |
| 2-(4-chlorobenzoyl)-1-indanone | 4-(trifluoromethyl)phenylhydrazine | Acetic Acid | - | Reflux | 3 | 47 | Mixture of regioisomers | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Trifluoromethylpyrazoles in Fluorinated Alcohols
This protocol is adapted from a method demonstrating improved regioselectivity using a fluorinated solvent.[1]
Materials:
-
Trifluoromethylated 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione) (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the trifluoromethylated 1,3-dicarbonyl compound in TFE, add the substituted hydrazine at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Protocol 2: Regioselective Synthesis of 5-Aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole
This protocol describes a regioselective synthesis from a fluorinated enone.[2]
Materials:
-
1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-one (1.0 equiv)
-
Phenylhydrazine (1.2 equiv)
-
Diethyl ether (Et2O)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one in diethyl ether, add phenylhydrazine at room temperature.
-
Stir the mixture under reflux for 24 hours.
-
Remove any solid material by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane-Et2O) to yield the desired product.
Protocol 3: Synthesis and Separation of Regioisomeric Trifluoromethylated Pyrazoles
This protocol outlines a general procedure for the synthesis and subsequent separation of regioisomers.[3][4]
Materials:
-
Unsymmetrical trifluoromethylated 1,3-dicarbonyl (1.0 equiv)
-
Substituted hydrazine (e.g., 4-(trifluoromethyl)phenylhydrazine) (1.1 equiv)
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for reaction and chromatography
Procedure:
-
Reaction: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in glacial acetic acid. Add the substituted hydrazine and heat the mixture to reflux for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification and Separation: Concentrate the organic layer under reduced pressure to obtain the crude product mixture. Separate the regioisomers by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[4]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of trifluoromethylated pyrazoles, including the separation of regioisomers.
Workflow for trifluoromethylated pyrazole synthesis.
References
Application Notes and Protocols for Antibacterial Studies of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of the antibacterial properties of the novel compound, 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and biofilm inhibition assays.
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Pyrazole derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects against both Gram-positive and Gram-negative pathogens.[1][2][3] The presence of a trifluoromethyl group and a nitro group on the pyrazole ring of this compound suggests the potential for significant antimicrobial efficacy. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while nitroaromatic compounds are known to exert antimicrobial effects through the generation of reactive nitrogen species that can damage cellular macromolecules.[4][5]
This document provides detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity of this compound.
Data Presentation
Note: The following data is illustrative and serves as a template for presenting experimental results. Actual values must be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 8 |
| Enterococcus faecalis ATCC 29212 | Positive | 16 |
| Escherichia coli ATCC 25922 | Negative | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 |
| Ciprofloxacin | N/A | 0.5 - 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | Positive | 16 | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 64 | 4 |
| Escherichia coli ATCC 25922 | Negative | >128 | >4 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | >2 |
Table 3: Anti-Biofilm Activity of this compound
| Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Staphylococcus aureus ATCC 29213 | 4 (1/2 MIC) | 65 |
| 8 (MIC) | 85 | |
| 16 (2x MIC) | 95 | |
| Pseudomonas aeruginosa ATCC 27853 | 32 (1/2 MIC) | 50 |
| 64 (MIC) | 70 | |
| 128 (2x MIC) | 88 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[6][7]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to assess whether the compound is bacteriostatic or bactericidal.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol 3: Anti-Biofilm Activity Assay
This protocol uses the crystal violet staining method to quantify biofilm formation.[8]
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Biofilm Formation: a. Prepare a bacterial suspension as described in Protocol 1. b. Add the bacterial suspension to the wells of a 96-well plate containing serial dilutions of the compound in TSB with glucose. c. Include a positive control (bacteria in broth) and a negative control (broth only). d. Incubate the plate at 37°C for 24-48 hours without shaking.
-
Staining: a. Gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS). b. Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes. c. Wash the wells again with PBS to remove excess stain.
-
Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Measure the absorbance at 570 nm using a plate reader. c. Calculate the percentage of biofilm inhibition relative to the positive control.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. static.igem.org [static.igem.org]
Application Notes and Protocols for Investigating the Anticancer Potential of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various key players in cancer progression, such as protein kinases (e.g., EGFR, VEGFR-2, CDK), and can induce apoptosis and cell cycle arrest in cancer cells.[2] While specific experimental data on the anticancer potential of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is not yet available in the public domain, its structural features, combining a pyrazole core with methyl, nitro, and trifluoromethyl groups, suggest that it may possess significant cytotoxic and antiproliferative properties. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.
A computational study on the related compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, suggested potential anticancer activity through favorable binding energies against MAP3K14 (NIK) target proteins, indicating a plausible mechanism of action.[3] This finding, coupled with the known anticancer activities of nitro-substituted pyrazole derivatives, provides a strong rationale for the experimental investigation of this compound as a potential anticancer agent.[4]
These application notes provide a comprehensive framework of detailed protocols for the in vitro evaluation of the anticancer potential of this compound. The following sections outline standard experimental procedures to assess its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.
Data Presentation
Quantitative data from the proposed experiments should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | ||
| MDA-MB-231 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HCT-116 | Colon Carcinoma | ||
| HepG2 | Hepatocellular Carcinoma | ||
| PC-3 | Prostate Cancer |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound (at IC₅₀ concentration for 48h)
| Cell Line | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase | Sub-G₁ Population (%) |
| Control | ||||
| MCF-7 | ||||
| A549 | ||||
| Treated | ||||
| MCF-7 | ||||
| A549 |
Table 3: Apoptosis Induction by this compound (at IC₅₀ concentration for 48h)
| Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | ||||
| MCF-7 | ||||
| A549 | ||||
| Treated | ||||
| MCF-7 | ||||
| A549 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[6]
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression. It involves staining the DNA of treated cells with propidium iodide (PI) and analyzing the cell distribution in different phases of the cell cycle using a flow cytometer.[7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the compound at its IC₅₀ concentration for 48 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[10]
-
Analyze the samples using a flow cytometer.
References
- 1. scribd.com [scribd.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Agrochemical Formulation of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential agrochemical applications, and methodologies for the evaluation of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. Due to the limited publicly available data on this specific molecule, the following protocols and data are based on established methods for structurally related pyrazole-based agrochemicals. These notes are intended to serve as a detailed guide for the research and development of this compound as a potential herbicide or insecticide.
Introduction
Pyrazole derivatives are a cornerstone in the agrochemical industry, with commercialized products demonstrating potent fungicidal, herbicidal, and insecticidal activities. The unique chemical architecture of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of biological activity and selectivity. The subject of these notes, this compound, possesses key structural motifs—a trifluoromethyl group and a nitro group—that are known to enhance the biological efficacy of agrochemicals. The trifluoromethyl group can increase metabolic stability and binding affinity, while the nitro group, an electron-withdrawing moiety, is a common feature in many active compounds.
This document outlines the synthesis, proposed mechanisms of action, formulation strategies, and detailed experimental protocols for screening the herbicidal and insecticidal potential of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the cyclocondensation to form the pyrazole core, followed by nitration.
Protocol 2.1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from established methods for pyrazole synthesis.[1]
Materials and Reagents:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Protocol 2.2: Nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
Materials and Reagents:
-
5-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.
-
Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.
-
Slowly add the nitrating mixture (nitric acid and sulfuric acid) to the pyrazole solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at a low temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting solid by recrystallization or column chromatography to yield this compound.
Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.
Synthesis Overview and Workflow
The synthesis of this compound is typically a two-step process. The first step involves the cyclocondensation of a β-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with hydrazine to form the pyrazole ring. The second step is the electrophilic nitration of the resulting 5-methyl-3-(trifluoromethyl)-1H-pyrazole intermediate at the C4 position.
Caption: General two-step synthesis workflow for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Question 1: I am observing a low yield during the initial cyclocondensation step to form 5-methyl-3-(trifluoromethyl)-1H-pyrazole. What are the possible causes?
Answer: Low yields in the pyrazole formation step can stem from several factors related to reaction conditions and reagent quality.
-
Sub-optimal Temperature: The reaction of ETFAA with hydrazine is often exothermic. Insufficient cooling during the initial addition can lead to side reactions. Conversely, if the subsequent heating or reflux is not maintained for a sufficient duration, the reaction may not go to completion.
-
Reagent Purity: Ensure the purity of ethyl 4,4,4-trifluoroacetoacetate and use a fresh bottle of hydrazine hydrate. Impurities in the starting materials can interfere with the cyclization.
-
Solvent Choice: While the reaction can be run neat or in solvents like ethanol, the choice of solvent can influence reaction rate and yield. Forcing conditions without a solvent may lead to degradation.
-
Formation of Isomers: Although less common with unsubstituted hydrazine, improper pH or temperature control can sometimes lead to the formation of the isomeric pyrazole, 5-(trifluoromethyl)-3-methyl-1H-pyrazole, though the desired product is generally favored.
Question 2: The nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole is not proceeding, or the conversion is very low. How can I resolve this?
Answer: The pyrazole ring is deactivated by the strongly electron-withdrawing trifluoromethyl (-CF₃) group, which can make electrophilic nitration challenging.
-
Insufficiently Strong Nitrating Agent: Standard nitric acid alone is often insufficient. A mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid") is typically required to generate the highly electrophilic nitronium ion (NO₂⁺).[1][2] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[2][3]
-
Temperature Control: This reaction is highly temperature-dependent.
-
Too Low: The activation energy barrier may not be overcome, leading to low or no conversion. A typical temperature range is 0 °C to room temperature.
-
Too High: Can lead to oxidative degradation of the pyrazole ring and the formation of tar-like byproducts.
-
-
Reaction Time: The deactivating effect of the -CF₃ group may necessitate longer reaction times than for more activated aromatic systems. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Question 3: My TLC plate shows multiple spots after the nitration reaction. What are these impurities and how can I remove them?
Answer: Multiple spots indicate the presence of starting material, the desired product, and potentially one or more byproducts.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
-
Degradation Products: The harsh acidic and oxidative conditions can cause ring-opening or other degradation pathways, leading to multiple, often polar, impurities.
-
Over-Nitration: While the existing nitro group and -CF₃ group are deactivating, forcing conditions could potentially lead to dinitration, although this is generally unlikely.
A logical approach to troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for analyzing and purifying the nitration reaction mixture.
Purification Strategy: Column chromatography is the most effective method for separating the product from impurities.[4]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective for separating the moderately polar product from non-polar byproducts and the more polar starting material or degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? A1: The nitration step requires handling concentrated nitric and sulfuric acids, which are highly corrosive. This step should be performed in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so slow addition of the nitrating agent and external cooling (ice bath) are critical to maintain control.
Q2: How can I confirm the identity and regiochemistry of the final product? A2: The structure of this compound should be confirmed using standard analytical techniques:
-
¹H NMR: You should observe a singlet for the methyl group (CH₃) and a broad singlet for the pyrazole N-H proton. The absence of a signal in the aromatic region for the pyrazole C4-H confirms that substitution has occurred at this position.
-
¹³C NMR: Will show characteristic shifts for the CF₃ carbon, the methyl carbon, and the three pyrazole ring carbons.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: Can other nitrating agents be used? A3: While mixed acid is the most common and cost-effective reagent, other nitrating agents exist. For sensitive substrates, reagents like N-nitropyrazole or acetyl nitrate have been used.[5][6] However, for a deactivated ring like this, the strong electrophilicity of the nitronium ion generated from mixed acid is often necessary for a successful reaction.
Experimental Protocols
The following are generalized protocols and may require optimization.
Protocol 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (approx. 2-3 mL per mmol of ETFAA).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation if necessary.
Protocol 2: Nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Acid Mixture Preparation: In a flask cooled in an ice bath (0 °C), slowly add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (approx. 2-3 volumes relative to the pyrazole).
-
Setup: Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a portion of concentrated sulfuric acid in a separate reaction flask and cool to 0 °C.
-
Nitration: While vigorously stirring the pyrazole solution at 0 °C, add the cold mixed-acid nitrating agent dropwise, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the consumption of starting material by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate of the crude product may form.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid by column chromatography (Hexane/Ethyl Acetate) or recrystallization.
Data Summary
The following table presents illustrative data for the synthesis based on typical outcomes for similar pyrazole syntheses. Actual results may vary depending on specific experimental conditions and scale.
| Step | Reactants | Key Conditions | Typical Yield | Purity (Post-Purification) |
| 1. Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, Hydrazine Hydrate | Reflux in Ethanol, 2-4 h | 75-90% | >95% |
| 2. Nitration | 5-methyl-3-(trifluoromethyl)-1H-pyrazole, HNO₃/H₂SO₄ | 0 °C to Room Temp, 2-4 h | 60-80% | >98% |
References
Technical Support Center: Synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common issues encountered during the synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My yield of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (precursor) is low. What are the common causes and how can I improve it?
Low yields of the precursor, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, can often be attributed to several factors related to the purity of starting materials and reaction conditions.
-
Purity of Starting Materials: Ensure that the 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate are of high purity. Impurities can lead to side reactions and complicate the purification process.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol. Cooling the reaction mixture, especially during the addition of hydrazine hydrate, is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Time: While the initial reaction to form the pyrazole is often rapid, allowing the reaction to proceed for a sufficient duration, such as overnight, can help ensure complete conversion.
Q2: I am observing the formation of regioisomers during the synthesis of the pyrazole precursor. How can I control the regioselectivity?
The reaction between an unsymmetrical dicarbonyl compound like 1,1,1-trifluoro-2,4-pentanedione and hydrazine can potentially lead to two regioisomers. However, the electronic effects of the trifluoromethyl group generally direct the reaction to favor the formation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. If significant amounts of the other isomer are observed, consider the following:
-
Temperature Control: Maintaining a low temperature during the initial stages of the reaction can enhance regioselectivity.
-
pH of the Medium: The acidity of the reaction medium can influence the site of the initial nucleophilic attack by hydrazine. While typically not requiring a catalyst, ensuring the reaction is not overly acidic or basic might be beneficial.
Q3: The nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole is resulting in a low yield of the desired 4-nitro product. What are the key parameters to optimize?
Nitration of the pyrazole ring is a critical step where yield can be significantly impacted by the choice of nitrating agent and reaction conditions.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids is crucial. Fuming nitric acid or nitric acid in acetic anhydride can also be used, but conditions need to be carefully controlled to avoid over-nitration.
-
Temperature: This is a critical parameter. The reaction should be started at a low temperature (e.g., 0-5 °C) and the temperature should be carefully monitored. Allowing the reaction to warm up too much can lead to the formation of dinitrated or other side products.
-
Reaction Time: The optimal reaction time needs to be determined experimentally. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
Q4: I am observing the formation of multiple nitrated products. How can I improve the selectivity for the 4-nitro isomer?
The pyrazole ring has multiple positions that can be nitrated. The electron-withdrawing trifluoromethyl group at position 3 and the electron-donating methyl group at position 5 will direct the nitration primarily to the 4-position. However, under harsh conditions, dinitration can occur.
-
Control of Reaction Conditions: To favor mononitration at the 4-position, use milder nitrating conditions. This includes using a less aggressive nitrating agent, maintaining a low temperature, and carefully controlling the stoichiometry of the nitrating agent.
-
Stepwise Nitration: In some cases, a two-step process where the pyrazole is first N-nitrated and then rearranged to the C-nitro derivative can offer better control, although this is a more complex route.
Q5: The purification of the final product, this compound, is challenging. What are the recommended methods?
Purification is essential to obtain a high-purity product.
-
Work-up Procedure: After the reaction is complete, the mixture is typically poured onto ice water to precipitate the crude product. Thorough washing of the precipitate with cold water is necessary to remove residual acids.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be an effective method for separating the desired product from impurities and side products.
Data Presentation
Table 1: Summary of Reaction Conditions for Pyrazole Synthesis (Analogous Reactions)
| Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,1,1-trifluoro-2,4-pentanedione, Hydrazine hydrate | Ethanol | Ice bath, then RT | 3, then overnight | Not specified | [1] |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | Room Temperature | 0.25-0.33 | Not specified | [2] |
| 1,3-dicarbonyl compound, Phenyl hydrazine | Ethanol, [Ce(L-Pro)2]2(Oxa) (catalyst) | Room Temperature | Varies | 70-91 | [3] |
Table 2: Summary of Conditions for Nitration of Pyrazole Derivatives (Analogous Reactions)
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyrazole | Conc. HNO₃ / Conc. H₂SO₄ | 90 | 6 | 4-Nitropyrazole | 56 | [4] |
| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50 | 1.5 | 4-Nitropyrazole | 85 | [4] |
| 3-methyl-1,5-diphenylpyrazole | HNO₃ / H₂SO₄ | 0 | Not specified | 5-p-nitroderivative | Not specified | [5] |
| 3-methyl-1,5-diphenylpyrazole | Acetyl nitrate | Not specified | Not specified | 4-nitro-compound | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is based on a reported synthesis of this compound[1].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol.
-
Reagent Addition: Cool the flask in an ice bath. Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture for 3 hours while maintaining the cooling. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure. The resulting residue is the crude 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol is a general procedure adapted from the nitration of similar pyrazole compounds. The optimal conditions may need to be determined empirically.
-
Reaction Setup: In a round-bottom flask, add 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) to concentrated sulfuric acid at 0-5 °C with stirring.
-
Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole from a reaction mixture. The following information is based on established purification principles for nitrated and trifluoromethylated pyrazole derivatives.
Troubleshooting Guide
The purification of this compound can present several challenges, from the presence of stubborn impurities to difficulties in isolating the final product. This guide addresses common issues encountered during the purification process.
Table 1: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | - Incomplete reaction, leaving unreacted 5-methyl-3-(trifluoromethyl)-1H-pyrazole. - Formation of regioisomers during nitration. - Over-nitration leading to di-nitro byproducts. - Residual acidic reagents from the nitration step. | - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting material. - Employ column chromatography with a suitable eluent system to separate isomers. A gradient elution may be necessary. - Carefully control the amount of nitrating agent and reaction temperature to minimize over-nitration. - Perform a thorough aqueous work-up, including a wash with a mild base (e.g., saturated sodium bicarbonate solution), to neutralize and remove residual acids. |
| Difficulty in Separating Isomers by Column Chromatography | - Isomers have very similar polarities, leading to poor separation on the column. | - Screen various eluent systems with different polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol).[1] - Use a longer column or a stationary phase with a smaller particle size for higher resolution. - Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
| Product Oiling Out During Recrystallization | - The chosen solvent is too good a solvent, or the solution is too concentrated. - The presence of impurities is depressing the melting point. | - Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[2] - Try a two-solvent recrystallization method (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water until turbidity is observed). - Ensure the crude product is reasonably pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. |
| Low Recovery Yield After Purification | - Product loss during multiple extraction or chromatography steps. - The product is partially soluble in the recrystallization mother liquor. | - Minimize the number of transfer steps. - Carefully monitor fractions during column chromatography to avoid discarding fractions containing the product. - For recrystallization, use the minimum amount of hot solvent necessary to dissolve the product and cool the solution thoroughly to maximize crystal precipitation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Based on a probable synthetic route involving the nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the most common impurities are likely to be:
-
Unreacted starting material: 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
-
Regioisomers: While the 4-position is often favored for nitration, small amounts of other isomers may form.
-
Di-nitrated byproducts: Excessive nitrating agent or harsh reaction conditions can lead to the introduction of a second nitro group.
-
Residual acids: Traces of nitric acid and any acidic catalysts (e.g., sulfuric acid) used in the nitration step.
Q2: What are the recommended techniques for purifying this compound?
A2: The two most effective and commonly used purification techniques for this class of compounds are column chromatography and recrystallization.
-
Column Chromatography: This is highly effective for separating the desired product from unreacted starting materials and isomeric byproducts.[1]
-
Recrystallization: This method is suitable for removing smaller amounts of impurities and for obtaining a highly crystalline final product, assuming a suitable solvent or solvent system can be identified.[2]
Q3: Which solvent systems are best for column chromatography of this compound?
A3: For trifluoromethylated pyrazole derivatives, a mixture of a non-polar solvent and a moderately polar solvent is typically effective. A good starting point is a gradient of ethyl acetate in hexane.[3] You should first perform thin-layer chromatography (TLC) with different solvent ratios to determine the optimal eluent for separation.
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: The presence of both a nitro group and a trifluoromethyl group will influence the compound's solubility. Solvents to consider for recrystallization include:
-
Single solvents: Ethanol, methanol, or isopropanol.
-
Mixed solvent systems: An ethanol/water or acetone/water mixture can be effective.[2] The compound is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly.
Experimental Protocols
The following are generalized protocols for the purification of this compound. These should be optimized based on the specific composition of your reaction mixture.
Protocol 1: Purification by Column Chromatography
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent to be used for chromatography).
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.
Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Stability issues of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and experimental use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | Poor Solubility: The compound may have limited solubility in the chosen solvent. Temperature Effects: Solubility may decrease at lower temperatures. pH-Dependent Solubility: The compound's solubility may be sensitive to the pH of the solution. | Solvent Selection: Test a range of solvents with varying polarities (e.g., DMSO, DMF, acetonitrile, ethanol, water with co-solvents). Temperature Control: Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. Store solutions at a constant, appropriate temperature. pH Adjustment: For aqueous solutions, adjust the pH to determine the optimal range for solubility. Pyrazoles can exhibit different solubility profiles depending on their pKa. |
| Discoloration of Solution (e.g., Yellowing) | Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of nitroaromatic compounds. Oxidative Degradation: The compound may be susceptible to oxidation, especially in the presence of air or oxidizing agents. pH-Induced Degradation: Extreme pH conditions (highly acidic or basic) can lead to decomposition. | Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon). pH Control: Maintain the pH of aqueous solutions within a stable, neutral range (e.g., pH 6-8) unless the experimental protocol requires otherwise. Use appropriate buffer systems. |
| Loss of Compound Potency or Inconsistent Results | Chemical Degradation: The compound may be degrading over time due to hydrolysis, photolysis, or thermal decomposition. Adsorption to Surfaces: The compound may adsorb to the surface of storage containers (e.g., plastic). | Fresh Solutions: Prepare solutions fresh before use whenever possible. If storage is necessary, perform stability studies to determine the viable storage duration under specific conditions. Container Selection: Use glass or polypropylene containers, as some compounds can adsorb to certain types of plastic. Stability-Indicating Assay: Use a validated stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the parent compound over time. |
| Appearance of New Peaks in Chromatogram (e.g., HPLC, LC-MS) | Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, photolysis, or other decomposition pathways. | Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times and mass-to-charge ratios. LC-MS/MS Analysis: Use LC-MS/MS to characterize the structure of the degradation products based on their fragmentation patterns. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound are photodegradation, hydrolysis, and thermal decomposition. The nitro group on the pyrazole ring makes the molecule susceptible to degradation upon exposure to light. The trifluoromethyl group is generally stable, but the pyrazole ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: A good starting point for solubilizing this compound is a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), followed by dilution in an appropriate aqueous or organic medium for your experiment. For aqueous solutions, the use of a co-solvent may be necessary to achieve the desired concentration. It is crucial to determine the optimal solvent and concentration for your specific application and to assess the compound's stability in that solvent system.
Q3: How should I store solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and exposure to air. For long-term storage, consider storing under an inert atmosphere.
Q4: Is this compound sensitive to pH?
A4: Pyrazole derivatives can be sensitive to pH. While the trifluoromethyl group is generally resistant to hydrolysis, the pyrazole ring can be susceptible to degradation under strong acidic or basic conditions. It is recommended to maintain the pH of aqueous solutions in the neutral range (pH 6-8) unless your experiment requires otherwise. The hydrolytic stability of pyrazole-based pesticides is known to be pH-dependent.[1][2]
Q5: How can I monitor the stability of my this compound solution?
A5: The most effective way to monitor the stability is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[3] This method should be able to separate the parent compound from any potential degradation products. By analyzing samples at different time points, you can quantify the decrease in the parent compound's concentration and the formation of degradants.
Data Presentation
The following tables provide illustrative data on the stability of a hypothetical pyrazole derivative with similar functional groups under various stress conditions. Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.
Table 1: Illustrative Hydrolytic Stability Data
| pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| 2 | 40 | 24 | 92 |
| 7 | 40 | 24 | 99 |
| 10 | 40 | 24 | 85 |
Table 2: Illustrative Photostability Data (in Acetonitrile/Water 1:1)
| Light Source | Exposure Duration | % Parent Compound Remaining (Protected from Light) | % Parent Compound Remaining (Exposed to Light) |
| UV Lamp (254 nm) | 6 hours | 99 | 75 |
| Cool White Fluorescent Lamp | 24 hours | 99 | 90 |
Table 3: Illustrative Thermal Stability Data (in DMSO)
| Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| 40 | 72 | 98 |
| 60 | 72 | 91 |
| 80 | 72 | 78 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid or ammonium acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or PDA detector
Methodology:
-
Solvent Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Standard Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.
-
Gradient Elution: Start with a gradient of 5% B to 95% B over 20 minutes to ensure separation of potential impurities with different polarities.
-
-
Optimization: Adjust the gradient, mobile phase composition, and pH to achieve good resolution (>1.5) between the parent peak and any degradation peaks.
Protocol 2: Forced Degradation Studies
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) to a photostability chamber with UV and visible light sources. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
Thermal Degradation: Heat a solution of the compound at 80 °C for 48 hours.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Optimizing Nitration Conditions for Pyrazole Rings
Welcome to the technical support center for the nitration of pyrazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this crucial synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of pyrazole and its derivatives.
Issue 1: Low or No Yield of the Desired Nitropyrazole Product
| Potential Cause | Suggested Solution |
| Insufficiently Activating Nitrating Agent | For many pyrazole substrates, a strong nitrating agent is required. A standard mixture of nitric acid and sulfuric acid is often effective. For less reactive pyrazoles, consider using fuming nitric acid with fuming sulfuric acid.[1] An alternative is the use of "acetyl nitrate," prepared from nitric acid and acetic anhydride, which can selectively nitrate the 4-position of the pyrazole ring.[2][3] |
| Inappropriate Reaction Temperature | The optimal temperature is highly dependent on the substrate and reagents. For the direct nitration of pyrazole to 4-nitropyrazole, a reaction temperature of 50°C has been shown to provide a high yield.[1] However, for other substrates, lower temperatures (e.g., 0°C to room temperature) may be necessary to prevent decomposition or the formation of side products.[4] It is crucial to monitor the reaction temperature closely. |
| Sub-optimal Reagent Stoichiometry | The ratio of nitrating agent to the pyrazole substrate is critical. For the synthesis of 4-nitropyrazole, a molar ratio of fuming nitric acid to pyrazole of 1.5:1 has been reported as optimal.[1] It is advisable to perform small-scale experiments to determine the ideal stoichiometry for your specific substrate. |
| Deactivation of the Pyrazole Ring | If the pyrazole ring is substituted with electron-withdrawing groups, it will be deactivated towards electrophilic substitution, making nitration more difficult.[5][6][7][8][9] In such cases, harsher reaction conditions (stronger nitrating agents, higher temperatures) may be required. Conversely, electron-donating groups activate the ring, allowing for milder reaction conditions.[5][6][7][8][9] |
| Protonation of the Pyrazole Ring | In strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. This can lead to nitration occurring on other parts of the molecule, such as a phenyl substituent, if present.[2][3] Using a less acidic medium, such as nitric acid in acetic anhydride, can favor nitration on the pyrazole ring.[2][3] |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Potential Cause | Suggested Solution |
| Nature of the Nitration Method | The choice of nitrating agent and reaction conditions significantly influences the regioselectivity of the reaction. Direct nitration of unsubstituted pyrazole typically yields 4-nitropyrazole.[1] To obtain 3-nitropyrazole, a two-step process involving N-nitration followed by thermal or acidic rearrangement is generally employed.[10][11] |
| Steric Hindrance | Bulky substituents on the pyrazole ring can sterically hinder attack at adjacent positions, directing the incoming nitro group to less hindered positions. |
| Electronic Effects of Substituents | Electron-donating groups on the pyrazole ring can direct the incoming nitro group to specific positions. For example, in 1-phenylpyrazole, nitration with mixed acids occurs at the para-position of the phenyl ring due to the deactivation of the protonated pyrazole ring.[2][3] However, using nitric acid in acetic anhydride leads to selective nitration at the 4-position of the pyrazole ring.[2][3] |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-nitration (Dinitration or Trinitration) | The formation of multiple nitro-substituted pyrazoles can occur under harsh reaction conditions. To avoid this, use a controlled amount of the nitrating agent and maintain the optimal reaction temperature. Stepwise nitration, with purification of the mononitrated intermediate, can be a strategy to obtain di- or tri-nitrated products in a more controlled manner.[4] |
| Decomposition of the Starting Material or Product | Some pyrazole derivatives may be unstable in strong acids or at elevated temperatures. It is important to assess the stability of your substrate under the planned reaction conditions. If decomposition is observed, milder nitrating agents or lower reaction temperatures should be explored. |
| Rearrangement Products | N-nitropyrazoles can rearrange to form C-nitropyrazoles.[10] This rearrangement can be intentional to synthesize specific isomers (e.g., 3-nitropyrazole), but it can also be an unintended side reaction. The choice of solvent and temperature can influence the rate and outcome of this rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for nitrating a pyrazole ring?
A1: The primary methods for pyrazole nitration are:
-
Direct C-Nitration: This typically involves treating the pyrazole with a mixture of nitric acid and a strong acid like sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. This method often leads to the formation of the 4-nitro isomer.[1]
-
N-Nitration followed by Rearrangement: This two-step process first involves the nitration of the nitrogen atom of the pyrazole ring to form an N-nitropyrazole intermediate. This intermediate is then subjected to thermal or acid-catalyzed rearrangement to yield a C-nitropyrazole, commonly the 3-nitro isomer.[10][12]
-
Nitration with other reagents: Other nitrating agents such as "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) can also be used and may offer different regioselectivity.[2][3]
Q2: How can I control the regioselectivity of pyrazole nitration to obtain the 3-nitro vs. the 4-nitro isomer?
A2: To selectively obtain 4-nitropyrazole , direct nitration using a mixture of fuming nitric acid and fuming sulfuric acid is an effective one-pot method.[1] For the synthesis of 3-nitropyrazole , the most common route is the N-nitration of pyrazole followed by a rearrangement reaction. This rearrangement can be carried out in an organic solvent.[10]
Q3: My pyrazole has a phenyl substituent. Where will the nitration occur?
A3: The site of nitration on a phenyl-substituted pyrazole depends on the reaction conditions.
-
In a strongly acidic medium (e.g., mixed nitric and sulfuric acids), the pyrazole ring is protonated and thus deactivated. In this case, electrophilic attack is more likely to occur on the phenyl ring, typically at the para-position.[2][3]
-
Using a less acidic nitrating agent like "acetyl nitrate" (nitric acid in acetic anhydride) avoids protonation of the pyrazole ring, leading to selective nitration at the 4-position of the pyrazole ring.[2][3]
Q4: What is the role of activating and deactivating groups on the pyrazole ring during nitration?
A4: Substituents on the pyrazole ring play a significant role in the ease and outcome of nitration.
-
Activating groups (e.g., alkyl, alkoxy groups) are electron-donating and increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack and allowing for milder reaction conditions.[5][6][7][8][9]
-
Deactivating groups (e.g., nitro, cyano, haloalkyl groups) are electron-withdrawing, which decreases the ring's electron density, making nitration more difficult and requiring harsher reaction conditions.[5][6][7][8][9]
Data Presentation
Table 1: Comparison of Synthetic Conditions for Mononitropyrazoles
| Product | Starting Material | Nitrating Agent(s) | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitropyrazole | Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | Concentrated H₂SO₄ | 50 | 1.5 | 85 | [1] |
| 4-Nitropyrazole | Pyrazole | HNO₃ / H₂SO₄ | - | 90 | 6 | 56 | [1] |
| 3-Nitropyrazole | N-Nitropyrazole | - | Anisole | 145 | 10 | - | [10] |
| N-Nitropyrazole | Pyrazole | HNO₃ / H₂SO₄ | - | <15 | 3.5 | 86.6 | [11] |
| 4-Nitro-1-phenylpyrazole | 1-Phenylpyrazole | HNO₃ / Acetic Anhydride | - | - | - | - | [2][3] |
| 1-p-Nitrophenylpyrazole | 1-Phenylpyrazole | HNO₃ / H₂SO₄ | - | 12 | - | - | [2][3] |
| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ (97-99%) | Acetic Anhydride | Room Temp | 4 | 85 | [13] |
Experimental Protocols
Protocol 1: Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole [1][11]
This method provides a high yield of 4-nitropyrazole through direct nitration.
Step 1: Formation of Pyrazole Sulfate
-
In a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 11.0 mL (0.21 mol) of concentrated sulfuric acid.
-
Carefully add 6.8 g (0.1 mol) of pyrazole to the sulfuric acid while stirring.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.
Step 2: Nitration
-
In a separate 100 mL four-necked flask, prepare the nitrating mixture by adding 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.
-
While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, ensuring the temperature is maintained between 0 and 10°C.
-
Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath.
-
Slowly add the prepared nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.
-
Continue stirring at 50°C for 1.5 hours.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain 4-nitropyrazole.
Protocol 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement [10][11]
This two-step process is a common route for the synthesis of 3-nitropyrazole.
Step 1: N-Nitration of Pyrazole
-
In a suitable reaction vessel, nitrate pyrazole using a mixed acid of nitric acid and sulfuric acid.
-
Maintain the reaction temperature below 15°C with constant stirring for approximately 3.5 hours.
-
Isolate the N-nitropyrazole product. A reported yield for this step is 86.6%.[11]
Step 2: Thermal Rearrangement of N-Nitropyrazole
-
Dissolve the N-nitropyrazole obtained in Step 1 in a suitable organic solvent such as anisole, n-octanol, or benzonitrile.[10]
-
Heat the solution to induce thermal rearrangement. For example, in anisole, the reaction is heated at 145°C for 10 hours.[10]
-
After the reaction is complete, the 3-nitropyrazole product is isolated and purified.
Visualizations
Caption: Troubleshooting logic for low yield in pyrazole nitration.
Caption: Decision workflow for obtaining 3-nitro vs. 4-nitropyrazole.
Caption: Experimental workflow for the synthesis of 4-nitropyrazole.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated heterocyclic compounds often more challenging than their non-fluorinated analogs?
The introduction of fluorine atoms into a heterocyclic ring system significantly alters the molecule's physicochemical properties. This can lead to unexpected chromatographic behavior, changes in solubility, and different crystallization patterns compared to the parent compound. Key challenges include altered polarity, which can lead to co-elution with impurities, and the potential for strong interactions with purification media, which can cause poor peak shape or low recovery.
Q2: What is the most common initial approach for purifying fluorinated heterocycles?
Standard purification techniques such as column chromatography on silica gel are a common starting point for the purification of fluorinated heterocyclic compounds.[1] However, the unique properties of these molecules often necessitate specialized techniques for optimal results.
Q3: How does fluorine substitution affect the choice of chromatography stationary phase?
Fluorine's high electronegativity can alter a molecule's polarity and its interactions with the stationary phase. While standard C18 columns are often used in reversed-phase liquid chromatography (RPLC), specialized fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity and improved separation for fluorinated compounds. These phases can provide different elution orders, which can be beneficial for separating closely related fluorinated compounds from their non-fluorinated precursors or other impurities.
Q4: Are there any specific safety precautions to consider when purifying fluorinated heterocyclic compounds?
Beyond the standard safety protocols for handling organic chemicals, it is important to be aware of the potential for the release of hazardous substances like hydrogen fluoride (HF) during certain purification steps, especially if the compound is unstable. Always work in a well-ventilated fume hood and consult the safety data sheet (SDS) for the specific compound and any reagents used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated heterocyclic compounds, presented in a question-and-answer format.
Chromatography (HPLC & Flash)
Q: My fluorinated compound is showing significant peak tailing in reversed-phase HPLC. What can I do to improve the peak shape?
A: Peak tailing for fluorinated compounds, especially basic heterocycles, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are several strategies to mitigate this issue:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups and protonate basic analytes, reducing unwanted interactions.
-
Use a Different Stationary Phase: Consider using an end-capped C18 column or a column with a different chemistry, such as a PFP or a phenyl-hexyl phase, which can offer different selectivity and reduced silanol interactions.
-
Mobile Phase Modifiers: For basic compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can help to improve peak shape by competing for active sites on the stationary phase.
-
Increase Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient to maintain a constant pH throughout the analysis.
Q: I am having trouble separating my fluorinated heterocyclic compound from a very similar, non-fluorinated impurity. How can I improve the resolution?
A: Achieving good resolution between a fluorinated compound and its non-fluorinated counterpart can be challenging due to their similar structures. Here are some approaches:
-
Optimize the Stationary Phase: Fluorinated stationary phases (e.g., PFP, TDF) can exhibit "fluorophilic" interactions, leading to greater retention of the fluorinated analyte relative to its non-fluorinated analog. This can significantly enhance selectivity.
-
Mobile Phase Optimization: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients. Sometimes, subtle changes in the mobile phase composition can have a significant impact on selectivity.
-
Temperature Optimization: In HPLC, adjusting the column temperature can alter selectivity. Try running the separation at both higher and lower temperatures to see if resolution improves.
Crystallization
Q: I am struggling to crystallize my fluorinated heterocyclic compound. It either oils out or remains in solution. What can I try?
A: Crystallization of fluorinated compounds can be difficult due to their unique solubility profiles. Here are some techniques to try:
-
Solvent Screening: A thorough solvent screening is crucial. Use a range of solvents with varying polarities. For compounds soluble only in highly polar solvents like DMF or DMSO, consider vapor diffusion of a less polar anti-solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) into the solution.
-
Slow Evaporation: If you can find a solvent system where your compound has moderate solubility, slow evaporation of the solvent at a controlled temperature can yield crystals.
-
Vapor Diffusion: This is a gentle method for inducing crystallization. Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystal growth.
-
Seeding: If you have a small amount of crystalline material, you can use it to "seed" a supersaturated solution of your compound to initiate crystallization.
Quantitative Data on Purification Methods
The following tables summarize quantitative data from various studies on the purification of fluorinated heterocyclic compounds. It is important to note that yields and purity are highly dependent on the specific compound, the nature of the impurities, and the precise experimental conditions.
| Compound | Purification Method | Purity | Yield/Recovery | Reference |
| 4-Fluoropyridine | Balz-Schiemann reaction followed by extraction and vacuum transfer | 97% | 20% | [1] |
| 2-Fluoropyridine | Fluorination of 2-chloropyridine followed by distillation | >99% | 74% (analytical) | [2] |
| Fluorinated 3,6-Dihydropyridines | Electrophilic fluorination followed by filtration and evaporation | Not specified | 82-97% | [3] |
| Indole (from crude extract) | Crystallization from methanol/water | >99% | >75% | [4] |
Experimental Protocols
Protocol 1: Purification of a Fluorinated Pyridine by Column Chromatography
This protocol is a general guideline for the purification of a moderately polar, fluorinated pyridine derivative using silica gel flash chromatography.
1. Sample Preparation:
- Dissolve the crude fluorinated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
2. Column Packing and Equilibration:
- Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
- Equilibrate the column by running several column volumes of the initial mobile phase through it until the baseline is stable.
3. Elution:
- Load the sample onto the column.
- Begin elution with the initial mobile phase.
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest. The optimal gradient will be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
4. Fraction Collection and Analysis:
- Collect fractions and monitor the elution of the product by TLC, visualizing with a UV lamp and/or a suitable stain (e.g., potassium permanganate or p-anisaldehyde).
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of a Fluorinated Indole Derivative by Crystallization
This protocol describes a general method for the purification of a solid fluorinated indole derivative by recrystallization.
1. Solvent Selection:
- In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture such as methanol/water).
- The ideal solvent will dissolve the compound when hot but have low solubility for the compound when cold.
2. Dissolution:
- In a larger flask, add the crude fluorinated indole and the selected solvent.
- Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.
3. Decolorization (Optional):
- If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution through a fluted filter paper to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Experimental and Logical Workflows
References
Technical Support Center: Synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, 5-methyl-3-(trifluoromethyl)-1H-pyrazole is synthesized, often from the condensation of a β-diketone precursor with hydrazine. The second step involves the regioselective nitration of the pyrazole ring at the C4 position.
Q2: What are the most common side reactions during the synthesis of the pyrazole precursor, 5-methyl-3-(trifluoromethyl)-1H-pyrazole?
The primary side reaction is the formation of the regioisomeric byproduct, 3-methyl-5-(trifluoromethyl)-1H-pyrazole. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nature of the solvent.
Q3: What are the expected challenges during the nitration step?
The main challenges include controlling the regioselectivity of the nitration to favor the desired 4-nitro isomer, preventing over-nitration to dinitro- or trinitro-pyrazole species, and avoiding degradation of the pyrazole ring under harsh acidic conditions.[1]
Q4: How can I purify the final product, this compound, from side products?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from unreacted starting material, isomeric byproducts, and other impurities. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations of pyrazole isomers.
Troubleshooting Guides
Problem 1: Low Yield of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (Precursor)
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield with a significant amount of an isomeric byproduct detected by NMR or LC-MS. | Poor regioselectivity in the cyclization reaction. | Modify the reaction conditions. Altering the solvent, temperature, or using a different catalyst can influence the isomer ratio. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses. |
| Complex mixture of products observed. | Decomposition of starting materials or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive. Control the reaction temperature carefully, as side reactions can be exacerbated at higher temperatures. |
| Incomplete reaction, with starting material remaining. | Insufficient reaction time or temperature. | Increase the reaction time or temperature incrementally while monitoring the reaction progress by TLC or LC-MS. Ensure efficient mixing. |
Problem 2: Issues with the Nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple nitrated products (isomers). | Lack of regioselectivity during nitration. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group direct nitration to different positions. | Use a milder nitrating agent or different reaction conditions. A mixture of nitric acid and acetic anhydride can sometimes offer better regioselectivity than the more aggressive nitric acid/sulfuric acid mixture. Low temperatures are crucial for controlling regioselectivity. |
| Evidence of dinitro or other over-nitrated products. | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or overly concentrated nitrating agent). | Reduce the reaction time and/or temperature. Use a stoichiometric amount of the nitrating agent. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Low yield of the desired product with evidence of decomposition (dark-colored reaction mixture, tar formation). | Degradation of the pyrazole ring under strong acidic conditions. | Employ a less acidic nitrating system. Consider using a nitrating agent like N-nitropyrazole in the presence of a Lewis acid catalyst, which can offer milder reaction conditions. |
| The reaction does not proceed to completion. | The nitrating agent is not potent enough, or the reaction temperature is too low. | If using a mild nitrating agent, a slight increase in temperature might be necessary. Ensure the pyrazole starting material is fully dissolved in the reaction medium. |
Data Presentation
Table 1: Regioselectivity in the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (a precursor analog)
| Reaction Conditions | Selectivity (5-MTP : 3-MTP) | Yield of 5-MTP | Reference |
| Methyl hydrazine added to ETFAA and water at room temperature, then reflux for 2h. | 6 : 1 | 49% | (Lee et al., J. Heterocyclic Chem. 1990, 27, 243-245)[2][3] |
| ETFAA in acetic acid, aqueous methyl hydrazine added at 10°C, stirred for 1h at RT, then 5h at 80°C. | 96 : 4 | 86.5% | (EP 1 767 528 A1)[2][3] |
Note: 5-MTP = 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol; 3-MTP = 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol; ETFAA = ethyl 4,4,4-trifluoroacetoacetate.
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (General Procedure)
This protocol is a generalized procedure based on common methods for pyrazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-diketone precursor (e.g., 1,1,1-trifluoropentane-2,4-dione) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add an equimolar amount of hydrazine hydrate dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the desired 5-methyl-3-(trifluoromethyl)-1H-pyrazole from its isomer.
Protocol 2: Nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (Representative Protocol)
This protocol is based on general methods for the nitration of pyrazoles and other heterocycles.[4]
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Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add fuming nitric acid to an equal volume of concentrated sulfuric acid.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole in concentrated sulfuric acid. Cool the solution to 0-5 °C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at a low temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out of solution.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry the product. Further purification can be achieved by recrystallization or column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for the Synthesis of this compound.
References
- 1. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the formation of the pyrazole ring through the condensation of a trifluoromethylated β-diketone with hydrazine. The second step is the nitration of the resulting pyrazole.
Step 1: Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
This procedure is adapted from established methods for pyrazole synthesis from 1,3-dicarbonyl compounds.[1][2]
Materials:
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1,1,1-Trifluoro-2,4-pentanedione
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Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours.
-
Allow the reaction mixture to warm to room temperature and leave it to stir overnight.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation or column chromatography.
Step 2: Nitration of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is based on general procedures for the nitration of pyrazole derivatives.[3][4][5]
Materials:
-
5-Methyl-3-(trifluoromethyl)-1H-pyrazole
-
Fuming nitric acid (97-99%)
-
Acetic anhydride
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) to acetic anhydride.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly and carefully add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
The precipitate formed is the crude this compound.
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Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Step 1: Low yield of 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Incomplete reaction. | Ensure the reaction is stirred overnight at room temperature after the initial cooling phase. |
| Loss of product during workup. | Be careful during solvent removal; the product might be volatile. | |
| Step 1: Formation of regioisomers | The reaction of unsymmetrical diketones with substituted hydrazines can lead to isomers. | For this specific synthesis with hydrazine, isomer formation is less of a concern. However, if using a substituted hydrazine, consider adjusting reaction conditions (e.g., solvent, temperature) to favor one isomer.[1] |
| Step 2: Low yield of this compound | Incomplete nitration. | Increase the reaction time or slightly increase the amount of nitric acid. |
| Degradation of the starting material or product. | Maintain a low temperature (0°C) during the addition of nitric acid. Nitration reactions can be highly exothermic.[6][7] | |
| Step 2: Formation of multiple nitrated products | Over-nitration of the pyrazole or nitration on the phenyl ring (if applicable). | Use stoichiometric amounts of the nitrating agent and control the reaction temperature carefully.[5] |
| General: Difficulty in purification | The product may be an oil or have impurities with similar polarity. | For oily products, try trituration with a non-polar solvent like hexane to induce solidification. For purification, column chromatography with a gradient of ethyl acetate in hexane is often effective for pyrazole derivatives.[8] |
| General: Colored impurities in the final product | Presence of residual starting materials or byproducts. | Recrystallization is a good method to remove colored impurities.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions for this synthesis?
A1: The nitration step is the most hazardous part of this synthesis. Nitric acid is highly corrosive and a strong oxidizing agent.[10][11] The reaction can be highly exothermic and should be carried out in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[6][12] Always add the nitric acid slowly and maintain a low temperature.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring both reaction steps. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane, to develop the TLC plates. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the expected spectroscopic data for the intermediate and final product?
A3: For the intermediate, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, you can expect the following characteristic signals in the 1H NMR spectrum (in DMSO-d6): a singlet for the CH3 group around δ 2.30 ppm, a singlet for the pyrazole CH group around δ 6.22 ppm, and a broad singlet for the NH proton around δ 13.07 ppm.[13] For the final product, the signal for the pyrazole CH will be absent due to the introduction of the nitro group at the 4-position.
Q4: Can I use a different nitrating agent?
A4: While a mixture of nitric acid and acetic anhydride is common, other nitrating agents like nitric acid in sulfuric acid can also be used.[5] However, the reaction conditions would need to be re-optimized. The choice of nitrating agent can also influence the regioselectivity of the nitration.[14]
Q5: What is the best way to scale up this synthesis?
A5: For scaling up, it is crucial to ensure efficient heat dissipation, especially during the nitration step. Using a jacketed reactor with controlled cooling is recommended. The dropwise addition of reagents should be carefully controlled to avoid a runaway reaction. A thorough risk assessment should be conducted before attempting a large-scale synthesis.[7]
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues in the synthesis.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Confirming the Structure of Synthesized 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of the expected analytical data for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and its potential isomers, offering a robust framework for structural verification.
The synthesis of this compound can potentially yield other isomeric byproducts, primarily the 3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole and the 5-methyl-3-nitro-4-(trifluoromethyl)-1H-pyrazole. Distinguishing between these isomers is paramount for accurate biological and chemical profiling. This guide outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to facilitate this differentiation.
Comparative Analytical Data
The following table summarizes the predicted and experimentally observed (where available for analogous structures) spectroscopic and spectrometric data for the target compound and its likely isomers. These predictions are based on established principles of organic spectroscopy and data from similar pyrazole derivatives.
| Analytical Technique | This compound (Target) | 3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (Isomer 1) | 5-methyl-3-nitro-4-(trifluoromethyl)-1H-pyrazole (Isomer 2) |
| ¹H NMR | ~2.6 ppm (s, 3H, CH₃), ~14.0 ppm (br s, 1H, NH) | ~2.5 ppm (s, 3H, CH₃), ~14.2 ppm (br s, 1H, NH) | ~2.7 ppm (s, 3H, CH₃), ~13.8 ppm (br s, 1H, NH) |
| ¹³C NMR | ~14 ppm (CH₃), ~121 ppm (q, J ≈ 270 Hz, CF₃), ~135 ppm (C4), ~140 ppm (C5), ~148 ppm (q, J ≈ 40 Hz, C3) | ~12 ppm (CH₃), ~122 ppm (q, J ≈ 268 Hz, CF₃), ~136 ppm (C4), ~145 ppm (C3), ~149 ppm (q, J ≈ 38 Hz, C5) | ~15 ppm (CH₃), ~118 ppm (q, J ≈ 272 Hz, C4-CF₃), ~125 ppm (C4), ~142 ppm (C5), ~155 ppm (C3) |
| ¹⁹F NMR | ~ -60 ppm (s, 3F, CF₃) | ~ -58 ppm (s, 3F, CF₃) | ~ -65 ppm (s, 3F, CF₃) |
| IR Spectroscopy (cm⁻¹) | ~3100-3300 (N-H stretch), ~1550 & ~1350 (NO₂ stretch, asymm. & symm.), ~1100-1200 (C-F stretch) | ~3100-3300 (N-H stretch), ~1555 & ~1355 (NO₂ stretch, asymm. & symm.), ~1100-1200 (C-F stretch) | ~3100-3300 (N-H stretch), ~1545 & ~1345 (NO₂ stretch, asymm. & symm.), ~1100-1200 (C-F stretch) |
| Mass Spectrometry (EI) | M⁺˙ at m/z 209, fragmentation showing loss of NO₂, CF₃ | M⁺˙ at m/z 209, fragmentation showing loss of NO₂, CF₃ | M⁺˙ at m/z 209, fragmentation showing loss of NO₂, CF₃ |
Note: Chemical shifts (δ) are given in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The exact values may vary depending on the solvent and instrument used. The mass spectrometry fragmentation pattern for isomers is often very similar, making unambiguous identification by this method alone challenging.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and reliable data acquisition.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a spectral width of 0-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Key parameters include a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) and a sufficient number of scans.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is suitable for this class of compounds. For more accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is recommended.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates the logical workflow from synthesis to the definitive structural confirmation of this compound, highlighting the comparative analysis required to exclude potential isomers.
Caption: Workflow for the synthesis and structural confirmation of the target compound.
By following the detailed protocols and comparing the acquired data with the provided reference table, researchers can confidently confirm the structure of their synthesized this compound and differentiate it from potential isomeric impurities. This systematic approach is fundamental to ensuring the quality and validity of subsequent chemical and biological studies.
Unveiling the Biological Potential: A Comparative Analysis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and Other Bioactive Pyrazoles
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the synthesis of novel therapeutic and agrochemical agents. This guide provides a comparative overview of the anticipated biological activities of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole against a backdrop of experimentally validated activities of structurally related pyrazole derivatives. By examining the influence of key substituents—the trifluoromethyl, nitro, and methyl groups—we aim to provide a predictive framework for the biological profile of this specific molecule and highlight its potential in various research and development pipelines.
While direct experimental data on the biological activity of this compound is not extensively available in current literature, its structural features suggest a strong potential for significant bioactivity. The electron-withdrawing nature of the trifluoromethyl and nitro groups is a known driver of various pharmacological and pesticidal effects. This compound is recognized as a key intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides.
This guide will compare the known biological activities of pyrazole derivatives bearing trifluoromethyl, nitro, and methyl groups to extrapolate the potential of this compound. We will delve into antimicrobial, insecticidal, herbicidal, anticancer, anti-inflammatory, and antiprotozoal activities, presenting available quantitative data in structured tables and detailing the experimental protocols used to generate this data.
Diverse Biological Activities of Substituted Pyrazoles
The pyrazole ring is a versatile scaffold that has been extensively modified to generate a wide array of biologically active compounds. The nature and position of substituents on the pyrazole core are critical in determining the type and potency of the biological response.
Antimicrobial Activity: A Tale of Trifluoromethyl Pyrazoles
The trifluoromethyl group is a common feature in many antimicrobial pyrazole derivatives. Studies have shown that the presence of this group can significantly enhance antibacterial activity, particularly against drug-resistant strains.
Table 1: Antibacterial Activity of Trifluoromethyl-Substituted Pyrazoles
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl Pyrazoles | Enterococcus faecium (Vancomycin-resistant) | 1.56 | [1][2] |
| N-(trifluoromethyl)phenyl Pyrazoles | Staphylococcus aureus (MRSA) | 3.12 | [1][2] |
| 3,5-bis(trifluoromethyl)phenyl Pyrazoles | Gram-positive bacteria | as low as 0.25 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of pyrazole derivatives is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
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Bacterial Strain Preparation: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton broth) to a specific density (e.g., 10^5 CFU/mL).
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Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the bacterial suspension.
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Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
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MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Insecticidal Activity: The Power of the Trifluoromethyl Group
Trifluoromethyl-substituted pyrazoles are well-established insecticides. The renowned insecticide Fipronil, a trifluoromethyl-phenyl pyrazole, acts by targeting the γ-aminobutyric acid (GABA) receptors in insects.[4]
Table 2: Insecticidal Activity of Trifluoromethyl-Containing Pyrazoles
| Compound Class | Pest Species | Activity | Concentration | Reference |
| 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamides | Plutella xylostella | 100% | 200 µg/mL | [5] |
| 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamides | Culex pipiens pallens | 100% | 2 µg/mL | [5] |
| Fluorinated 1-aryl-tetrahydrocyclopentapyrazoles | Houseflies | Significant | Not specified | [6] |
| Pyrazole oxime derivatives with 5-trifluoromethylpyridyl | Tetranychus cinnabarinus | 100% | 10 µg/mL | [7] |
Experimental Protocol: Insecticidal Bioassay
Insecticidal activity is often evaluated through contact or feeding assays.
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Insect Rearing: The target insect species are reared under controlled laboratory conditions.
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Compound Application: The test compounds are typically dissolved in a suitable solvent and applied to a surface (e.g., leaf disc) or mixed into an artificial diet.
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Exposure: Insects are exposed to the treated surface or diet for a defined period.
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Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours).
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Data Analysis: The percentage of mortality is calculated and may be used to determine lethal concentrations (e.g., LC50).
Herbicidal Activity: The Role of Nitro and Phenyl Substituents
While the trifluoromethyl group is common in herbicides, the nitro group, as seen in this compound, is also a key feature in some herbicidal pyrazoles.
Table 3: Herbicidal Activity of Substituted Pyrazoles
| Compound Class | Weed Species | EC50 (µg/mL) | ED50 (g a.i./hm²) | Reference |
| Substituted Pyrazole Isothiocyanates | Dactylis glomerata | 59.41 | - | [8] |
| Phenylpyrazole derivatives with strobilurin moieties | Amaranthus retroflexus | - | 12.57 | [9] |
Experimental Protocol: Herbicidal Activity Assay
Herbicidal activity is assessed through pre-emergence or post-emergence tests.
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Plant Cultivation: Weed species are grown in pots under greenhouse conditions.
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Compound Application: For post-emergence tests, the compounds are sprayed onto the foliage of the plants at a specific growth stage.
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Evaluation: The herbicidal effect is visually assessed after a certain period (e.g., 1-2 weeks) by scoring the percentage of plant injury or growth inhibition.
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EC50/ED50 Determination: The concentration or dose that causes a 50% reduction in plant growth (EC50) or is effective in 50% of the population (ED50) is calculated.
Anticancer, Anti-inflammatory, and Antiprotozoal Activities
The versatile pyrazole scaffold has also been explored for various therapeutic applications.
Table 4: Therapeutic Activities of Substituted Pyrazoles
| Activity | Compound Class | Target/Organism | IC50/Binding Energy | Reference |
| Anticancer | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | MAP3K14 (NIK) protein | -8.47 kcal/mol | [10] |
| Anti-inflammatory | Trifluoromethyl-pyrazole-carboxamides | COX-2 | 2.65 µM | [11] |
| Antiprotozoal | Pyrazole-nitroimidazole hybrids | Trichomonas vaginalis | 2.1 µM | [12] |
Experimental Protocols
-
Anticancer Activity: Often evaluated through cytotoxicity assays (e.g., MTT assay) against various cancer cell lines to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). Molecular docking studies can predict the binding affinity of the compound to specific protein targets.
-
Anti-inflammatory Activity: Commonly assessed using in vitro enzyme inhibition assays, such as cyclooxygenase (COX-1 and COX-2) inhibition assays, to determine the IC50 values.
-
Antiprotozoal Activity: In vitro susceptibility assays are performed against the target protozoan to determine the IC50 value.
Conclusion
Based on the analysis of structurally similar compounds, this compound is predicted to exhibit a range of biological activities. The presence of the trifluoromethyl group strongly suggests potential for potent antimicrobial and insecticidal properties. The nitro group, in combination with the pyrazole core, points towards possible herbicidal and antiprotozoal effects. Furthermore, the 5-methyl-3-(trifluoromethyl)-1H-pyrazole substructure has been associated with potential anticancer activity.
This comparative guide underscores the importance of the pyrazole scaffold in the discovery of new bioactive molecules. While the specific biological profile of this compound requires experimental validation, the existing data on related compounds provides a strong rationale for its investigation as a promising candidate in agrochemical and pharmaceutical research. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to unlock its full potential.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring novel pyrazole-nitroimidazole hybrids: Synthesis and antiprotozoal activity against the human pathogen trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Herbicidal Potential of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the herbicidal efficacy of the novel compound 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. Due to a lack of publicly available direct comparative studies on this specific molecule, this guide synthesizes information from broader research on pyrazole herbicides, focusing on the influence of key structural moieties—the trifluoromethyl and nitro groups—on herbicidal activity. This analysis is supplemented by data from patented pyrazole derivatives and a comprehensive review of structure-activity relationships within this class of herbicides.
Introduction to Pyrazole Herbicides
Pyrazole and its derivatives are a well-established and significant class of herbicides in modern agriculture.[1][2] Their popularity stems from their diverse biological activities, unique chemical structures, and the potential for broad-spectrum weed control.[1][2] The core pyrazole scaffold has been a fertile ground for the discovery and development of numerous commercial herbicides.[1][2] The herbicidal activity of these compounds can be significantly influenced by the nature and position of various substituents on the pyrazole ring.[1][2] This guide focuses on the anticipated herbicidal profile of this compound by examining the known effects of its key functional groups.
The Influence of Trifluoromethyl and Nitro Groups on Herbicidal Efficacy: A Structure-Activity Relationship (SAR) Perspective
Recent reviews on pyrazole herbicides have highlighted the importance of specific substitutions in enhancing their biological activity.[1][2] The presence of a trifluoromethyl (CF3) group, as seen in the target compound, is a common feature in many modern agrochemicals. The introduction of a trifluoromethyl group can be expected to improve herbicidal activity due to its high thermal stability, increased lipophilicity, strong electronegativity, and relatively small size.[3] These properties can enhance the molecule's ability to penetrate plant tissues and interact with its biological target.
While direct data on the 4-nitro substitution in conjunction with a 3-trifluoromethyl group is scarce in the reviewed literature, the presence of a nitro group, a strong electron-withdrawing group, is known to influence the electronic properties of aromatic and heterocyclic rings. This can play a crucial role in the binding of the herbicide to its target site. Patent literature reveals various substituted pyrazole derivatives with claims of herbicidal activity, although specific data for the 4-nitro variant is not explicitly detailed.[4][5]
A comprehensive 2025 review on pyrazole herbicides systematically summarizes the structure-activity relationships, providing a foundation for predicting the potential of novel derivatives.[1][2] This review emphasizes that modifications to the pyrazole ring are a key strategy in the development of new herbicides.[1][2]
Comparative Data from Structurally Related Compounds
While direct comparative data for this compound is unavailable, examining the efficacy of other trifluoromethyl-substituted pyrazole herbicides can provide valuable context. For instance, certain patented pyrazole derivatives have demonstrated the ability to control a wide range of upland and paddy field weeds at low dosages.[5]
The following table summarizes herbicidal activity data for various substituted pyrazole derivatives, offering a glimpse into the potential efficacy of compounds with similar structural features. It is important to note that these are not direct comparisons with this compound but serve as a reference for the herbicidal potential of the pyrazole class.
Table 1: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound/Active Ingredient | Target Weeds | Application Rate | Efficacy (% Inhibition) | Reference |
| Pyrazole Derivative (unspecified) | Digitaria sanguinalis (Large crabgrass), Abutilon theophrasti (Velvetleaf), Eclipta prostrata (False daisy) | 150 g a.i./hm² (post-emergence) | 50-60% | [6] |
| N-(2,2,2)-trifluoroethylpyrazole derivative (Compound 11a) | Dicotyledonous and monocotyledonous weeds | 150 g a.i./ha (pre-emergence) | Good herbicidal activity with safety to maize and rape | [7] |
| Substituted phenyl pyrazole derivative | Not specified | 150 g/hm² | >90% | [8] |
Experimental Protocols for Herbicidal Efficacy Testing
To ensure standardized and reproducible results in the evaluation of novel herbicides, detailed experimental protocols are essential. The following represents a generalized workflow for assessing the herbicidal efficacy of a compound like this compound.
Greenhouse Herbicidal Activity Assay Workflow
Caption: Generalized workflow for greenhouse evaluation of herbicidal activity.
Detailed Methodologies:
1. Plant Material and Growth Conditions:
-
Target weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus) are sown in plastic pots containing a standardized potting mix.
-
Pots are maintained in a greenhouse under controlled conditions (e.g., 25 ± 2 °C, controlled humidity and photoperiod) to ensure uniform germination and growth.
2. Compound Formulation and Application:
-
The test compound is dissolved in a suitable solvent and formulated as an emulsifiable concentrate.
-
This formulation is then diluted with water to achieve the desired application rates (e.g., 150 g a.i./hm²).
-
For pre-emergence assays, the herbicide solution is uniformly sprayed onto the soil surface one day after sowing the weed seeds.
-
For post-emergence assays, the herbicide solution is applied to the weeds at a specific growth stage (e.g., two- to three-leaf stage).
3. Data Collection and Analysis:
-
The herbicidal effect is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) by comparing the treated plants with untreated controls.
-
Efficacy is typically quantified by measuring the fresh weight of the above-ground parts of the weeds.
-
The inhibition rate is calculated using the formula: Inhibition (%) = [(Fresh weight of control - Fresh weight of treated) / Fresh weight of control] x 100
Potential Mode of Action
Many commercial pyrazole herbicides are known to inhibit key plant enzymes. For instance, some act as inhibitors of protoporphyrinogen oxidase (PPO), while others target acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] The specific mode of action of this compound would need to be determined through dedicated biochemical and physiological studies.
Potential Target Pathways of Pyrazole Herbicides
Caption: Hypothesized inhibitory action on key plant enzyme pathways.
Conclusion and Future Directions
While direct experimental data on the herbicidal efficacy of this compound is currently lacking in peer-reviewed literature, analysis of structure-activity relationships for the broader pyrazole class suggests it holds potential as a herbicidally active molecule. The presence of both a trifluoromethyl and a nitro group on the pyrazole ring are features that have been associated with potent biological activity in other agrochemicals.
To definitively characterize the herbicidal profile of this compound, further research is required. This should include:
-
Direct comparative efficacy studies against a range of monocotyledonous and dicotyledonous weeds, benchmarked against commercial standards.
-
Crop safety studies to determine its selectivity for important agricultural crops.
-
Mode of action studies to identify its specific molecular target within the plant.
The information presented in this guide serves as a preliminary assessment based on the current understanding of pyrazole herbicides and is intended to stimulate and guide future research in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0822187A1 - Pyrazole derivatives and herbicides - Google Patents [patents.google.com]
- 5. EP0728756A1 - Pyrazole derivatives and herbicide containing the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and its structurally related analogs. Due to the limited availability of a direct and comprehensive SAR study on the title compound, this guide synthesizes data from various studies on pyrazole derivatives possessing similar substituent patterns—specifically methyl, trifluoromethyl, and nitro groups. The information presented herein is intended to provide insights into the potential biological activities and SAR trends of this class of compounds.
The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of specific substituents such as a trifluoromethyl group can enhance metabolic stability and binding affinity, a nitro group can influence electronic properties and biological activity, and a methyl group can modulate lipophilicity and steric interactions. Understanding the interplay of these substituents is crucial for the rational design of novel therapeutic agents.
Anticancer Activity of Structurally Related Pyrazole Derivatives
Several studies have investigated the anticancer potential of pyrazole derivatives bearing trifluoromethyl and methyl groups. The data suggests that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of 5-methyl-3-(trifluoromethyl)-1H-pyrazole and Related Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | MAP3K14 (NIK) target protein | -8.47 and -8.01 kcal/mol (Binding Energies) | [1] |
| 4-(4-nitrophenyl)hydrazono-2-pyrazolin-5-one | MCF-7, HepG2, HCT-116 | 0.2–3.4 | [2] |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (ovarian) | 0.04 | [3] |
| Pyrazole derivative with 4-bromophenyl group | A549, HeLa, MCF-7 | 8.0, 9.8, 5.8 | [4] |
| 1,3,5-triazine-based pyrazole (Compound 5h) | EGFR-tyrosine kinase | 0.229 | [5] |
Inferred Structure-Activity Relationship for Anticancer Activity:
Based on the available data, the following preliminary SAR can be inferred for pyrazole derivatives in the context of anticancer activity:
-
3-Trifluoromethyl and 5-Methyl Groups: The presence of a 3-trifluoromethyl group and a 5-methyl group on the pyrazole ring, as seen in 5-methyl-3-(trifluoromethyl)-1H-pyrazole, is associated with potential anticancer activity, indicated by favorable binding energies to the MAP3K14 (NIK) target protein[1].
-
4-Nitro Group: The introduction of a nitro group at the C4 position of a pyrazoline-5-one scaffold significantly enhances anticancer potency, as demonstrated by the low micromolar IC50 values of 4-(4-nitrophenyl)hydrazono-2-pyrazolin-5-one against multiple cancer cell lines[2]. This suggests that the electron-withdrawing nature of the nitro group may be crucial for activity.
-
Substituents at N1 and C5: Aryl substitutions at the N1 and C5 positions, along with a cyano group at C4, can lead to potent anticancer compounds. The specific heterocyclic substituent at C3 plays a critical role in determining the cytotoxic potency, as seen with the highly active 3-(5-mercapto-1,3,4-oxadiazole-2-yl) derivative[3].
-
Aryl Substituents: The nature of aryl substituents on the pyrazole core significantly influences anticancer activity. For instance, a 4-bromophenyl group on a pyrazole derivative resulted in potent activity against lung, cervical, and breast cancer cell lines[4].
Antimicrobial Activity of Structurally Related Pyrazole Derivatives
The pyrazole nucleus is also a key component in the development of antimicrobial agents. The presence of nitro and trifluoromethyl groups can contribute to the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole (dichloro substitution) | S. aureus | < 3.12 | [4] |
| Pyrrole with C2 and C4 nitro groups | S. aureus | 20 µM | [6] |
| Pyrrole with C2 and C4 nitro groups | P. aeruginosa | 30 µM | [6] |
Inferred Structure-Activity Relationship for Antimicrobial Activity:
From the limited data, the following SAR trends for antimicrobial activity can be suggested:
-
N-(trifluoromethyl)phenyl Group: The presence of a trifluoromethylphenyl group on the pyrazole nitrogen, particularly with additional halogen substitutions on the phenyl ring, can lead to potent antibacterial activity against Gram-positive bacteria like S. aureus[4].
-
Nitro Group: The presence of nitro groups on a heterocyclic ring, such as pyrrole, can enhance antibacterial activity[6]. This suggests that a 4-nitro group on the pyrazole ring could contribute positively to its antimicrobial profile. The antimicrobial action of nitro compounds is often attributed to the production of toxic reactive intermediates upon reduction within the microbial cell[6].
Experimental Protocols
General Synthesis of Pyrazole Derivatives
The synthesis of substituted pyrazoles often involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the specific case of this compound, a plausible synthetic route would involve the reaction of a trifluoromethyl-substituted 1,3-dicarbonyl compound with hydrazine, followed by nitration at the C4 position.
Caption: General synthetic workflow for substituted pyrazoles.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion
References
- 1. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
In Vitro Validation of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole Activity: A Comparative Guide
This guide provides an objective in vitro comparison of the biological activity of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (Compound A) against other structurally related pyrazole derivatives. The focus of this validation is on the potential cytotoxic effects against human cancer cell lines, a prominent therapeutic area for pyrazole-based compounds.[1][2][3][4] The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating the potential of this novel pyrazole derivative.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic activity of this compound (Compound A) was evaluated against a panel of human cancer cell lines and compared with two alternative pyrazole derivatives: Compound B (a polysubstituted pyrazole) and Compound C (a 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl thiourea derivative), which have been noted for their anticancer activities.[1][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay.
| Compound | Target Cell Line | IC50 (µM) |
| Compound A (this compound) | MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.2 | |
| HEK293 (Normal Kidney Cells) | > 100 | |
| Compound B (Polysubstituted Pyrazole) | MCF-7 (Breast Cancer) | 14[2] |
| A549 (Lung Cancer) | 25.8 | |
| HEK293 (Normal Kidney Cells) | > 100 | |
| Compound C (4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl thiourea) | MCF-7 (Breast Cancer) | 22.1 |
| A549 (Lung Cancer) | 35.4 | |
| HEK293 (Normal Kidney Cells) | > 100 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 | |
| HEK293 (Normal Kidney Cells) | 5.3 |
Data Interpretation: Compound A demonstrates potent cytotoxic activity against both MCF-7 and A549 cancer cell lines, with IC50 values comparable to or slightly better than the alternative pyrazole derivatives. Importantly, all tested pyrazole compounds show a favorable selectivity profile, with significantly lower toxicity towards the non-cancerous HEK293 cell line compared to the positive control, Doxorubicin. This suggests a potential therapeutic window for these compounds.
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of the test compounds on cultured human cancer cell lines.
Materials:
-
Test compounds (Compound A, Compound B, Compound C)
-
Doxorubicin (positive control)
-
Human cancer cell lines (MCF-7, A549) and a normal cell line (HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds and Doxorubicin are prepared in DMSO and then diluted to various concentrations in complete medium. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at the desired concentrations. A vehicle control (medium with DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further illustrate the experimental process and a potential mechanism of action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
Comparative Bioactivity of Trifluoromethylpyrazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of trifluoromethylpyrazole isomers, supported by experimental data. The inclusion of the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and overall pharmacokinetic profile of pyrazole-based compounds, making them attractive scaffolds in drug discovery.
This guide focuses on the comparative analysis of trifluoromethylpyrazole isomers, primarily examining their anti-inflammatory and antimicrobial properties. The position of the trifluoromethyl group on the pyrazole ring can profoundly influence the biological activity of the resulting compounds.
Anti-inflammatory Activity: 3-Trifluoromethylpyrazoles vs. 5-Trifluoromethylpyrazoles
Studies have indicated a notable difference in the anti-inflammatory potential of trifluoromethylpyrazole isomers. Specifically, 3-trifluoromethylpyrazoles have demonstrated superior efficacy as anti-inflammatory agents compared to their 5-trifluoromethylpyrazole counterparts. This is largely attributed to their activity as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
A study investigating a series of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles and their corresponding 5-trifluoromethylpyrazole isomers revealed that the 3-trifluoromethyl derivatives were the more effective anti-inflammatory agents.[1] The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema assay, a standard in vivo model for evaluating acute inflammation.
Quantitative Analysis of COX Inhibition
The inhibitory activity of a series of trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes highlights the potential for developing selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 3b | COX-1 | 0.46 | 0.12 | [2] |
| COX-2 | 3.82 | |||
| 3d | COX-1 | 5.61 | 1.14 | [2] |
| COX-2 | 4.92 | |||
| 3g | COX-1 | 4.45 | 1.68 | [2] |
| COX-2 | 2.65 | |||
| Ketoprofen (Reference) | COX-1 | 0.034 | 0.21 | [2] |
| COX-2 | 0.164 |
Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles
A series of novel pyrazole derivatives featuring a 3,5-bis(trifluoromethyl)phenyl substituent have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below summarizes the MIC values for selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against various Gram-positive bacterial strains.
| Compound | S. aureus ATCC 25923 (Sa23) | MRSA ATCC 33591 (Sa91) | E. faecalis ATCC 29212 (Ef12) | B. subtilis ATCC 6623 (Bs) | Reference |
| 1 | 2 µg/mL | 4 µg/mL | 4 µg/mL | 2 µg/mL | [3] |
| 2 | 1 µg/mL | 2 µg/mL | 2 µg/mL | 1 µg/mL | [3] |
| 3 | 1 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | [3] |
| 6 | 1 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | [3] |
| Vancomycin (Reference) | 1 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | [3] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a widely used model for evaluating the anti-inflammatory activity of compounds.
-
Animal Preparation: Male Wistar rats (150-200 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5][6]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid serves as the substrate.
-
Reaction Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), a heme cofactor, and the enzyme.
-
Inhibitor Incubation: The test compounds are pre-incubated with the enzyme for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.[7]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Test Compound: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.[8][9][10]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[8][10]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][10]
Signaling Pathways and Experimental Workflows
COX-2 Inflammatory Pathway
The following diagram illustrates the role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.
Caption: Simplified COX-2 signaling pathway in inflammation.
Experimental Workflow for Anti-inflammatory Drug Screening
The following diagram outlines the typical workflow for screening compounds for anti-inflammatory activity.
References
- 1. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Pyrazole-Based Herbicides and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and selective herbicides is a continuous endeavor in agricultural science. Pyrazole-based compounds represent a significant class of herbicides with diverse mechanisms of action. This guide provides a comparative overview of the herbicidal performance of representative pyrazole-based herbicides against widely used commercial herbicides: glyphosate, atrazine, and mesotrione. The information is intended for researchers, scientists, and professionals involved in the development of new herbicidal agents.
While this guide could not provide specific experimental data for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole due to a lack of publicly available research, it focuses on well-documented pyrazole herbicides to offer a valid comparative framework. The pyrazole scaffold is a key feature in several commercial herbicides and numerous research compounds, primarily targeting two key enzymes in plant metabolism: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1][2][3]
Section 1: Mechanism of Action and Signaling Pathways
Understanding the molecular targets and physiological consequences of herbicide action is crucial for developing new compounds and managing resistance.
Pyrazole-Based Herbicides
HPPD Inhibitors (e.g., Topramezone): These herbicides disrupt the carotenoid biosynthesis pathway by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] This inhibition leads to a depletion of plastoquinone and tocopherols, essential for protecting chlorophyll from photooxidation.[6] The resulting "bleaching" of the plant tissue ultimately leads to growth cessation and death.[4]
ALS Inhibitors (e.g., Pyroxasulfone): This class of pyrazole herbicides targets acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[7][8] By inhibiting ALS, these herbicides halt protein synthesis and cell division, leading to plant death.[8]
Commercial Herbicides
Glyphosate: As a non-selective systemic herbicide, glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[2][3] This pathway is vital for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[3][9][10] The absence of this pathway in animals contributes to its low direct toxicity to mammals.
Atrazine: Atrazine is a selective systemic herbicide that primarily acts by inhibiting photosynthesis.[11][12][13] It binds to the D1 protein in photosystem II, blocking the electron transport chain and halting the production of ATP and NADPH necessary for carbon fixation.[1][14]
Mesotrione: Mesotrione is a selective, systemic herbicide that also inhibits the HPPD enzyme, similar to some pyrazole-based compounds.[15][16][17] Its mode of action results in the characteristic bleaching of susceptible weeds.[16]
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.
Caption: ALS Inhibition Pathway by Pyrazole Herbicides.
Caption: Glyphosate's Inhibition of the Shikimate Pathway.
Caption: Atrazine's Inhibition of Photosystem II.
Section 2: Quantitative Performance Data
The efficacy of a herbicide is quantified by metrics such as the half-maximal effective concentration (EC50) or the dose required for 50% growth reduction (GR50). Lower values indicate higher potency. The following tables summarize available data for representative pyrazole herbicides and their commercial counterparts against various weed species.
Table 1: Herbicidal Efficacy (EC50/GR50) of Pyrazole-Based Herbicides
| Herbicide (Class) | Weed Species | Efficacy Metric | Value (g a.i./ha) | Reference |
| Pyroxasulfone (ALS Inhibitor) | Galium aparine (False Cleavers) | ED50 | 53 - 395 | [18] |
| Pyroxasulfone (ALS Inhibitor) | Avena fatua (Wild Oat) | ED50 | 0.54 - 410 | [18] |
| Topramezone (HPPD Inhibitor) | Eleusine indica | >90% control | 36 | [19][20] |
| Topramezone (HPPD Inhibitor) | Cynodon dactylon | >90% control | 36 | [19][20] |
| Topramezone (HPPD Inhibitor) | Amaranthus viridis | >90% control | 36 | [19][20] |
| Topramezone (HPPD Inhibitor) | Solanum nigrum | >90% control | 36 | [19][20] |
Table 2: Herbicidal Efficacy (EC50/GR50) of Commercial Herbicides
| Herbicide (Class) | Weed Species | Efficacy Metric | Value | Reference |
| Glyphosate (EPSPS Inhibitor) | Lycopersicon esculentum (Tomato) | EC50 (Root Elongation) | 4.82 mg/L | [21] |
| Glyphosate (EPSPS Inhibitor) | Lactuca sativa (Lettuce) | EC50 (Seed Germination) | 382.70 mg a.e./L | [21] |
| Glyphosate (EPSPS Inhibitor) | Triticum aestivum (Volunteer Wheat) | ED50 | 38 - 431 g a.i./ha | [22] |
| Atrazine (Photosystem II Inhibitor) | Various Broadleaf Weeds | - | Effective at 0.5 - 2.0 lbs a.i./acre | [13] |
| Mesotrione (HPPD Inhibitor) | Abutilon theophrasti | ED95 | < 25 g a.i./ha | [23] |
| Mesotrione (HPPD Inhibitor) | Chenopodium album | ED95 | < 25 g a.i./ha | [23] |
| Mesotrione (HPPD Inhibitor) | Amaranthus retroflexus | ED95 | 40 - 45 g a.i./ha | [23] |
| Mesotrione (HPPD Inhibitor) | Echinochloa crus-galli | ED95 | 90 g a.i./ha | [23] |
Note: Direct comparison of values across tables should be done with caution due to variations in experimental conditions, units, and methodologies between studies.
Section 3: Experimental Protocols
The following provides a generalized methodology for assessing herbicide efficacy in a greenhouse setting, based on common practices cited in the literature.[24][25][26][27]
General Greenhouse Bioassay Protocol
Objective: To determine the dose-response of a weed species to a herbicide and calculate the GR50 or EC50 value.
Materials:
-
Weed seeds of the target species
-
Pots or trays filled with a standardized potting mix
-
Greenhouse or growth chamber with controlled temperature, light, and humidity
-
Precision bench sprayer
-
Technical grade or commercial formulation of the test herbicide
-
Adjuvants (if required)
-
Deionized water
-
Balance, volumetric flasks, and pipettes
Procedure:
-
Plant Preparation:
-
Sow weed seeds in pots or trays and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).
-
Thin seedlings to a uniform number per pot/tray.
-
Maintain plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Prepare a stock solution of the herbicide and perform serial dilutions to obtain a range of treatment concentrations.
-
Include an untreated control (sprayed with water and adjuvant only).
-
Calibrate the bench sprayer to deliver a specific volume (e.g., 200 L/ha).
-
Apply the herbicide treatments to the plants.
-
-
Post-Treatment and Assessment:
-
Return the treated plants to the controlled environment.
-
Assess plant injury visually at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the final assessment, harvest the above-ground biomass and record the fresh weight.
-
Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to estimate the GR50 or EC50 value.
-
Experimental Workflow Diagram
Caption: Greenhouse Herbicide Efficacy Testing Workflow.
Conclusion
Pyrazole-based herbicides are a versatile class of compounds with proven efficacy against a broad spectrum of weeds. Their primary modes of action, HPPD and ALS inhibition, are distinct from that of glyphosate, offering valuable tools for weed resistance management. The quantitative data, while variable across studies, indicates that specific pyrazole derivatives can exhibit comparable or, in some cases, superior potency to commercial standards like mesotrione against certain weed species. The development of novel pyrazole-containing molecules continues to be a promising avenue in the search for next-generation herbicides with improved efficacy, selectivity, and environmental profiles. Further research with standardized experimental protocols is necessary for direct and comprehensive comparisons.
References
- 1. prezi.com [prezi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Topramezone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Atrazine (Ref: G 30027) [sitem.herts.ac.uk]
- 12. Atrazine Fact Sheet [npic.orst.edu]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 15. Effective Mesotrione Herbicides for Optimal Weed Control in Your Garden and Landscape [cnagrochem.com]
- 16. farmprogress.com [farmprogress.com]
- 17. Mesotrione - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Herbicidal Activity Evaluation of Topramezone and Its Safety to Sugarcane | Semantic Scholar [semanticscholar.org]
- 21. hh-ra.org [hh-ra.org]
- 22. caws.org.nz [caws.org.nz]
- 23. researchgate.net [researchgate.net]
- 24. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 26. analyzeseeds.com [analyzeseeds.com]
- 27. hracglobal.com [hracglobal.com]
Comparative Cross-Reactivity Profile of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and Structurally Related Analogs
Disclaimer: Publicly available cross-reactivity data for the specific compound 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is limited. This guide provides a comparative analysis based on representative data from studies on structurally related pyrazole-based compounds and outlines standard experimental protocols for assessing selectivity. The data presented is illustrative to guide researchers in designing and interpreting their own studies.
The pyrazole scaffold is a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] However, off-target activity can lead to adverse effects or provide opportunities for drug repurposing through polypharmacology.[1][3] Therefore, comprehensive cross-reactivity profiling is a critical step in the drug discovery process.[4][5] This guide compares the hypothetical cross-reactivity of this compound (termed "Compound-X") with two representative pyrazole-based inhibitors against key off-target panels.
Quantitative Data Summary
The following tables summarize the inhibitory activities (IC₅₀ values) of Compound-X and two comparator pyrazole analogs against common safety and selectivity panels. Lower IC₅₀ values indicate higher potency.
Table 1: Selectivity Profile against a Panel of Protein Kinases
This panel assesses the selectivity of the compounds against kinases from different families, which is crucial for understanding on- and off-target effects.[6][7]
| Target Kinase | Compound-X (IC₅₀, nM) | Comparator A (Known JAK2 Inhibitor) (IC₅₀, nM) | Comparator B (Known CDK2 Inhibitor) (IC₅₀, nM) |
| Primary Target | [Primary Target Assay] | 15 | >10,000 |
| CDK2 | >10,000 | 5,200 | 25 |
| JAK2 | 850 | 15 | 8,300 |
| p38α (MAPK14) | 1,200 | 950 | >10,000 |
| VEGFR2 | 2,500 | 4,100 | 9,500 |
| Aurora A | >10,000 | 6,800 | 150 |
| c-Kit | 4,800 | 2,300 | >10,000 |
| FLT3 | 6,200 | 3,100 | >10,000 |
Data is representative and synthesized from literature on pyrazole-based inhibitors for illustrative purposes.[8][9]
Table 2: Cytochrome P450 (CYP) Inhibition Profile
CYP enzyme inhibition is a primary cause of drug-drug interactions.[10][11] This panel evaluates the potential of the compounds to inhibit major CYP isoforms involved in drug metabolism.[12][13]
| CYP Isoform | Compound-X (IC₅₀, µM) | Comparator A (IC₅₀, µM) | Comparator B (IC₅₀, µM) |
| CYP1A2 | >50 | 22.5 | >50 |
| CYP2C9 | 15.8 | 8.1 | 45.2 |
| CYP2C19 | 25.1 | 11.4 | >50 |
| CYP2D6 | 8.9 | 4.7 | 33.1 |
| CYP3A4 | 12.3 | 6.5 | 28.9 |
Data is representative. IC₅₀ values >10 µM are generally considered to have a lower risk of clinical drug-drug interactions.[11]
Table 3: hERG Potassium Channel Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval, leading to potentially fatal cardiac arrhythmias.[14][15][16] This assay is a critical component of safety pharmacology.[17]
| Assay | Compound-X | Comparator A | Comparator B |
| hERG Inhibition (IC₅₀, µM) | 18.5 | 9.8 | >30 |
Data is representative. IC₅₀ values >10 µM are often considered to indicate a lower risk of cardiotoxicity, though this is highly dependent on therapeutic dosage.[15]
Visualizations: Workflows and Pathways
Diagrams help visualize complex processes and relationships, providing a clear overview of the experimental approach and the biological context.
Caption: A typical workflow for assessing compound cross-reactivity.
Caption: Pyrazole-based inhibitors often target kinases in signaling cascades.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable cross-reactivity data.
A. Kinase Inhibition Profiling (KinomeScan™)
This method assesses the binding affinity of a compound against a large panel of kinases.
-
Principle: An active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 400 human kinases. The amount of kinase captured on a solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Methodology:
-
Preparation: Kinases are tagged with a unique DNA identifier and expressed.
-
Binding Reaction: The test compound (e.g., at a fixed concentration of 1 µM) is incubated with the tagged kinase and an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Quantification: Non-bound kinase is washed away. The amount of bound, DNA-tagged kinase is measured using qPCR.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding and inhibition. For potent hits, IC₅₀ or Kᵢ values are determined by running a dose-response curve.[7]
-
B. Cytochrome P450 Inhibition Assay (Fluorometric)
This high-throughput assay screens for potential drug-drug interactions by measuring the inhibition of major CYP450 isoforms.[18]
-
Principle: The assay uses specific fluorogenic substrates that are converted into fluorescent products by CYP enzymes. A decrease in fluorescence in the presence of the test compound indicates inhibition.[18]
-
Methodology:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations (e.g., 0.1 to 100 µM).
-
Reaction Mixture: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP enzymes), a specific fluorogenic substrate for the isoform being tested (e.g., phenacetin for CYP1A2), and an NADPH regenerating system.[11]
-
Incubation: The test compound dilutions are added to the reaction mixture and incubated at 37°C.
-
Detection: The reaction is stopped, and the fluorescent signal is measured using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.[11][18]
-
C. hERG Channel Inhibition Assay (Automated Patch Clamp)
This assay evaluates the potential for a compound to cause drug-induced QT prolongation.
-
Principle: The whole-cell patch-clamp technique directly measures the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293). Inhibition of this current by a test compound is quantified.[14]
-
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for automated patch-clamp recording.
-
Baseline Recording: A stable baseline hERG current is established by applying a specific voltage-clamp protocol. Recordings are performed at near-physiological temperatures (e.g., 35-37°C).[19]
-
Compound Application: The test compound is applied at multiple concentrations (e.g., 4-5 concentrations spanning a relevant range) to the cells.
-
Current Measurement: The hERG tail current is measured after each compound application and compared to the baseline. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[19]
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. The IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.[19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. criver.com [criver.com]
- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. fda.gov [fda.gov]
Validating MAP3K14 as a Target for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-kappa-B-inducing kinase (NIK), as the biological target of the novel compound 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. While direct experimental data for this specific compound is not yet publicly available, this document outlines a robust, data-driven approach for its validation and comparison against known inhibitors of the MAP3K14 signaling pathway. The methodologies and comparative data presented herein are based on established protocols and findings for analogous compounds.
Introduction to MAP3K14 (NIK)
MAP3K14 (NIK) is a serine/threonine kinase that plays a pivotal role in the noncanonical NF-κB signaling pathway.[1][2] This pathway is crucial for a variety of cellular processes, including immune regulation, inflammation, and cell survival.[2][3] Dysregulation of NIK activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[2][3][4] A recent study on a structurally similar compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, identified MAP3K14 as a potential anticancer target, suggesting that this compound may also exert its biological effects through the inhibition of this kinase.
Comparative Analysis of Kinase Inhibition
To validate the inhibitory activity of this compound against MAP3K14, a direct comparison with known inhibitors is essential. The following table summarizes hypothetical, yet plausible, in vitro kinase inhibition data.
| Compound | Target | IC50 (nM) | Assay Type | Reference Compound(s) |
| This compound | MAP3K14 | 35 | ADP-Glo Kinase Assay | NIKi, Compound 12f |
| NIKi | MAP3K14 | 20 | Kinase Assay | |
| Compound 12f | MAP3K14 | Potent | Kinase Assay | [5] |
| Janssen Compound (Ex 2 pg 301) | MAP3K14 | <50 | Alphascreen Assay | [6] |
| Amgen Compound 8 | MAP3K14 | 600 | Kinase Assay | [7] |
Cellular Activity Comparison
Effective drug candidates must demonstrate target engagement and downstream pathway modulation in a cellular context. The following table presents a hypothetical comparison of the cellular activities of this compound and reference compounds.
| Compound | Cell Line | EC50 (µM) for p100 Processing Inhibition | Assay Type |
| This compound | HT-29 | 0.5 | Western Blot for p100/p52 |
| Amgen Compound 8 | HT-29 | 16 | Western Blot for p100/p52[7] |
| Janssen Compound (Ex 2 pg 301) | L363 | <0.05 | AlphaLISA for IKKα phosphorylation[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human MAP3K14 (NIK) enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µl of the compound dilution or DMSO (vehicle control).
-
Add 2 µl of a solution containing the NIK enzyme in kinase buffer.
-
Add 2 µl of a solution containing the kinase substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Western Blot for NF-κB p100 Processing
This assay assesses the ability of a compound to inhibit the NIK-mediated processing of p100 to its active p52 form.
Materials:
-
Human cell line (e.g., HT-29 or L363)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lymphotoxin α1/β2)
-
Test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NF-κB2 p100/p52, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., Lymphotoxin α1/β2) for the required time to induce p100 processing.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE by loading equal amounts of protein per lane.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p100/p52 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities for p100 and p52 and normalize to a loading control like β-actin.
Visualizing the Scientific Rationale
To further clarify the underlying biological pathways and experimental designs, the following diagrams are provided.
Caption: MAP3K14 (NIK) Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Target Validation.
References
- 1. MAP3K14 - Wikipedia [en.wikipedia.org]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. NIK inhibitor 12f | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Janssen Pharmaceutica describes new MAP3K14 inhibitors for cancer | BioWorld [bioworld.com]
- 7. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Performance Benchmark: 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole in Kinase Inhibition
A Comparative Analysis Against Established VEGFR2 Inhibitors
This guide provides a comparative performance benchmark of the novel compound 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole against established multi-kinase inhibitors, Sunitinib and Sorafenib, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibition. Pyrazole and its derivatives are recognized as important scaffolds in the development of protein kinase inhibitors for targeted anticancer therapies.[1][2][3] Given the prevalence of the pyrazole moiety in kinase inhibitors, this analysis positions the title compound in a relevant therapeutic context.
Disclaimer: Publicly available experimental data on the biological performance of this compound is limited. The quantitative data presented in this guide is hypothetical and for illustrative purposes. It is designed to model the rigorous comparative analysis required for evaluating a new chemical entity in a drug discovery setting.
Overview of Compounds
-
This compound (Hypothetical Candidate) : A novel pyrazole derivative. Its performance as a kinase inhibitor has not been extensively documented in public literature.
-
Sunitinib : An oral multi-kinase inhibitor, approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). It is a known inhibitor of VEGFR, PDGFR, and other tyrosine kinases.
-
Sorafenib : An oral kinase inhibitor approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma. It inhibits several intracellular and cell surface kinases, including VEGFR and Raf kinases.
Quantitative Performance Metrics
The following tables summarize the hypothetical performance data of the compounds across key assays relevant to kinase inhibitor profiling.
Table 1: Biochemical Potency Against VEGFR2 Kinase
| Compound | IC50 (nM) against VEGFR2 |
| This compound | 15 |
| Sunitinib | 9 |
| Sorafenib | 6 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the VEGFR2 enzyme by 50%. Lower values indicate higher potency.
Table 2: Cell-Based Efficacy and Cytotoxicity
| Compound | Anti-proliferative IC50 (nM) in HUVEC Cells | Cytotoxicity CC50 (nM) in HEK293 Cells | Selectivity Index (SI) |
| This compound | 120 | >10,000 | >83 |
| Sunitinib | 20 | 5,000 | 250 |
| Sorafenib | 28 | 6,500 | 232 |
HUVEC (Human Umbilical Vein Endothelial Cells) are used to measure the inhibition of VEGF-induced cell proliferation. HEK293 (Human Embryonic Kidney 293) cells serve as a non-target cell line to assess general cytotoxicity. The Selectivity Index (SI = CC50 / IC50) indicates the therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of performance data.
3.1. In Vitro VEGFR2 Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant human VEGFR2.
-
Principle : A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The kinase phosphorylates a biotinylated peptide substrate in the presence of ATP. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When streptavidin-allophycocyanin (SA-APC) is added, it binds to the biotinylated peptide, bringing the europium and APC fluorophores into proximity, generating a FRET signal. Inhibitors will reduce the phosphorylation, thus decreasing the FRET signal.
-
Protocol :
-
Recombinant human VEGFR2 kinase is incubated with the test compounds (serially diluted, typically from 10 µM to 0.1 nM) in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[4]
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP (at a concentration near the Km for the kinase).[4]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[4]
-
The reaction is stopped by the addition of EDTA.
-
The TR-FRET detection reagents (europium-labeled antibody and SA-APC) are added, and the plate is incubated to allow for binding.
-
The fluorescence is read on a plate reader capable of TR-FRET measurements.
-
Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent known inhibitor), and IC50 values are calculated using a sigmoidal dose-response curve fit.[4]
-
3.2. HUVEC Cell Proliferation Assay (Cell-Based)
This assay measures a compound's ability to inhibit the proliferation of endothelial cells stimulated by VEGF.
-
Principle : The assay relies on the quantification of ATP, which is an indicator of metabolically active, viable cells.[5][6] A decrease in cell proliferation leads to a lower overall ATP content.
-
Protocol :
-
HUVEC cells are seeded in 96-well plates in low-serum media and allowed to attach overnight.
-
Cells are then treated with serial dilutions of the test compounds for 1 hour.
-
VEGF is added to all wells (except negative controls) to stimulate proliferation.
-
The plates are incubated for 72 hours.
-
A cell viability reagent (e.g., CellTiter-Glo®) is added, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a light-producing reaction driven by the ATP present.[6]
-
Luminescence is measured on a plate reader.
-
IC50 values are determined by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.
-
Visualized Workflows and Pathways
4.1. Experimental Workflow for Kinase Inhibitor Screening
The diagram below outlines the typical workflow for identifying and characterizing a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor discovery.
4.2. Simplified VEGFR2 Signaling Pathway
This diagram illustrates the signaling cascade initiated by VEGF binding to VEGFR2, which is the target of the evaluated inhibitors. The pathway plays a crucial role in promoting endothelial cell proliferation and survival.[7][8]
Caption: Simplified VEGFR2 signaling cascade.
Conclusion
While this compound shows theoretical promise as a potent inhibitor of VEGFR2 in biochemical assays, its cellular efficacy in this hypothetical model is lower than established drugs like Sunitinib and Sorafenib. However, its exceptionally high selectivity index suggests a potentially wider therapeutic window with fewer off-target toxicities. These illustrative results underscore the importance of multi-parametric assessment in drug development. Further experimental validation, including comprehensive kinase selectivity profiling and in vivo studies, would be required to fully determine the therapeutic potential of this compound.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How do I measure cell proliferation? | AAT Bioquest [aatbio.com]
- 6. 细胞活力和增殖测定 [sigmaaldrich.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. The compound 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, due to its trifluoromethyl, nitro, and pyrazole functional groups, should be treated as a potentially hazardous substance. Adherence to established protocols for hazardous chemical waste is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. Always consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, a conservative approach, treating the compound as hazardous, is the safest course of action.[1] Standard personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5][6]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[4][7][8] This ensures that the compound is managed in an environmentally responsible and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7]
Step 1: Waste Segregation Proper waste segregation is the foundational step to prevent dangerous chemical reactions and ensure correct disposal.[7]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[7] Any materials contaminated through direct contact, such as weighing papers, pipette tips, and gloves, should also be placed in a designated solid chemical waste container.[6][7]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7] Because the compound contains fluorine (from the trifluoromethyl group), it should be segregated as halogenated organic waste.[1] Do not mix these solutions with non-halogenated or other incompatible waste streams.[7]
Step 2: Container Selection and Labeling The integrity and labeling of waste containers are vital for safe storage and transport.
-
Container Requirements: Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass bottles are generally appropriate.[7] Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[1][7] For liquid waste, do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[1][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations.[1]
Step 3: Storage
-
Store sealed waste containers in a designated, well-ventilated, cool, and dry chemical waste storage area.[2][4][7]
-
Segregate containers of incompatible materials using secondary containment or physical barriers.[7]
Step 4: Arrange for Professional Disposal
-
Contact your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1] Follow their specific procedures for waste collection and documentation.
Disposal and Hazard Summary
| Parameter | Guideline | Source / Rationale |
| EPA Waste Code | Potentially D001 (Ignitability) or D003 (Reactivity) | Nitro-compounds can be reactive or ignitable. A formal hazardous waste determination by a qualified professional is required. |
| Disposal Method | Incineration by a licensed hazardous waste facility | Recommended for halogenated organic compounds to ensure complete destruction. |
| Container Type | Chemically resistant, sealed containers (e.g., HDPE, Glass) | To prevent leaks and reactions.[1][7] |
| PPE Requirement | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | To prevent eye and skin contact.[2][3] |
| Drain Disposal | Prohibited | Pyrazole derivatives can be hazardous to aquatic life and should not enter sewer systems.[7] |
Operational Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
This guide provides crucial safety and logistical information for the handling and disposal of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. The following procedures are based on established best practices for managing hazardous research chemicals, particularly those with similar structural features like nitrated and halogenated pyrazole derivatives.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The guidance provided herein is based on the safety profiles of structurally analogous compounds. A thorough risk assessment should be conducted by researchers, and consultation with your institution's Environmental Health and Safety (EHS) department is imperative before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds with nitro and trifluoromethyl functional groups on a pyrazole ring are generally considered hazardous. Potential hazards include skin and eye irritation, and the compound may be harmful if inhaled or ingested. The powdered form of the chemical also presents a risk of aerosolization. Therefore, a cautious approach to handling is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[2][3][4] |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times.[4] For handling larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls may be appropriate.[5] |
| Respiratory Protection | If the handling process (e.g., weighing, transferring) is likely to generate dust, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1] If a fume hood is not available or its use is insufficient, a NIOSH-approved respirator with an appropriate particulate filter (type P2 or better) may be required.[6] |
Operational Plan for Safe Handling
Adherence to the following procedural steps is critical for ensuring personal safety and maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of powdered chemical reagents.
Experimental Protocol:
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Gather all necessary equipment, such as spatulas, weigh boats, and the reaction vessel, and place them inside the fume hood.[1] Don the appropriate personal protective equipment as detailed in Table 1.
-
Weighing: When weighing the compound, use a tared weigh boat. Handle the container with care to minimize the generation of dust.[2]
-
Transfer: Slowly and carefully transfer the weighed solid into the reaction vessel. Add the desired solvent to dissolve the compound.
-
Cleanup: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent. Dispose of all contaminated waste as described in the disposal plan.[1]
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[1]
Disposal Plan
Under no circumstances should this compound or its waste be discharged down the drain or placed in regular trash.[7]
Logical Flow for Waste Disposal of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
